molecular formula C6H7NO2S B1318098 Ethyl thiazole-2-carboxylate CAS No. 14527-42-5

Ethyl thiazole-2-carboxylate

Cat. No.: B1318098
CAS No.: 14527-42-5
M. Wt: 157.19 g/mol
InChI Key: MVMPKHJUPNWMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl thiazole-2-carboxylate is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMPKHJUPNWMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515788
Record name Ethyl 1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14527-42-5
Record name Ethyl 1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical characteristics of Ethyl thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Thiazole-2-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with an ethyl ester group at the 2-position. Thiazole derivatives are significant structural motifs found in numerous biologically active compounds and are pivotal intermediates in pharmaceutical and agrochemical synthesis.[1] This document provides a comprehensive overview of the physical and chemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties
PropertyValueReference
Molecular Formula C₆H₇NO₂SCalculated
Molecular Weight 157.19 g/mol Calculated
Appearance Beige to light yellow powder[1]
CAS Number 14527-42-5[1]
Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While specific spectra for the title compound are not directly available in the provided results, typical chemical shifts and signals for related thiazole ester structures can be inferred. For instance, the carbon NMR of a similar thiazole ester showed signals for the ethoxy group (–CH₃ and –OCH₂) at approximately 14.6 and 60.9 ppm, respectively.[2] The carbonyl of the ester group was observed at 161.7 ppm, and the thiazole carbons appeared at various shifts, with C-2 being highly deshielded.[2]

Chemical Characteristics and Reactivity

This compound serves as a key intermediate in the synthesis of more complex molecules.[1] Its reactivity is primarily centered around the ester functional group and the thiazole ring.

  • Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding thiazole-2-carboxylic acid. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of potassium hydroxide (KOH) in ethanol, followed by acidification.[1]

  • Intermediate in Synthesis: It is a precursor for producing various pharmaceuticals, agrochemicals, and dyes.[1] Thiazole-containing compounds are known to be building blocks for medicinally important agents.[3] The thiazole ring system is found in drugs developed for treating allergies, hypertension, inflammation, and various infections.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections describe the synthesis and characterization of thiazole derivatives, based on established procedures for similar compounds.

Synthesis of Thiazole-2-carboxylic Acid from this compound

This protocol details the hydrolysis of the ethyl ester to its corresponding carboxylic acid.[1]

  • Reaction Setup: Dissolve this compound (1.355 mmol) in ethanol (3 mL).

  • Saponification: Add a 2N aqueous solution of potassium hydroxide (3.5 mL, 5 eq.) to the solution.

  • Reaction Time: Stir the reaction mixture at room temperature for 2 hours.

  • Acidification: Acidify the mixture with 2N HCl (3.5 mL).

  • Crystallization: Allow the acidified mixture to stand overnight to precipitate the product.

  • Isolation: Collect the needle-like crystals of thiazole-2-carboxylic acid by filtration.

G cluster_start Starting Materials cluster_process Process cluster_workup Workup & Isolation cluster_product Final Product A This compound in Ethanol C Stir at RT for 2 hours A->C B 2N aq. KOH B->C Saponification D Acidify with 2N HCl C->D E Stand Overnight (Crystallization) D->E F Filter to collect crystals E->F G Thiazole-2-carboxylic Acid F->G

Caption: Workflow for the hydrolysis of this compound.

General Protocol for Spectroscopic Characterization

The structural confirmation of synthesized thiazole derivatives relies on various spectroscopic techniques. The following is a generalized workflow for sample analysis.

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a standard spectrometer (e.g., 400 MHz).

    • Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

    • Identify characteristic absorption bands for functional groups (e.g., C=O of the ester, C=N of the thiazole).

  • Mass Spectrometry (MS):

    • Determine the molecular weight and fragmentation pattern using a mass spectrometer (e.g., ESI or EI ionization).

    • The molecular ion peak (M+) confirms the molecular weight of the compound.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Output Data Compound Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Logical workflow for spectroscopic characterization.

Safety and Handling

Proper safety precautions are essential when working with any chemical reagent. For thiazole derivatives, the following general guidelines should be followed:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[4]

  • Handling: Handle in a well-ventilated area to avoid the formation and inhalation of dust, mists, or vapors.[4] Avoid contact with skin and eyes.[4]

  • Storage: Keep containers tightly closed and store in a dry, well-ventilated place.[5]

  • Hazards: Related compounds are known to cause skin and serious eye irritation and may cause respiratory irritation.[5][6] Some are harmful if swallowed.[5][7]

Applications in Drug Development

The thiazole nucleus is a cornerstone in medicinal chemistry. This compound and its derivatives are valuable starting materials for compounds with a wide range of biological activities.

  • Anticancer Agents: Thiazole derivatives have been investigated as potent inhibitors of various kinases, such as c-Met kinase, which are implicated in cancer progression.[8] They also form the basis for compounds with antileukemic activity.[3]

  • Enzyme Inhibitors: Thiazole-based compounds have shown potential as α-glucosidase inhibitors, which are relevant for the treatment of diabetes.[9]

  • Antimicrobial and Other Activities: The 2-amino-1,3-thiazole scaffold is utilized in the development of drugs for bacterial and HIV infections.[3]

References

Spectroscopic Characterization of Ethyl Thiazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl thiazole-2-carboxylate (C₆H₇NO₂S), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed, generalized experimental protocols for data acquisition.

Compound Profile: this compound

  • IUPAC Name: Ethyl 1,3-thiazole-2-carboxylate

  • Molecular Formula: C₆H₇NO₂S

  • Molecular Weight: 157.19 g/mol

  • Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. Note: Experimental values may vary based on specific instrumentation and conditions. The NMR data is predicted based on structural analysis and comparison with related thiazole derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.25 Doublet 1H Thiazole H-4
~7.80 Doublet 1H Thiazole H-5
~4.50 Quartet 2H -O-CH₂ -CH₃

| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Notes
~161.0 C =O (Ester) Carbonyl carbon, typically deshielded.
~148.0 C -2 (Thiazole) Carbon attached to both S and N, and the ester group.
~145.0 C -4 (Thiazole) Thiazole ring carbon adjacent to sulfur.
~127.0 C -5 (Thiazole) Thiazole ring carbon adjacent to nitrogen.[1]
~62.5 -O-CH₂ -CH₃ Methylene carbon of the ethyl ester.

| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

2.2 Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3150-3050 Medium C-H Stretch Thiazole Ring (Aromatic C-H)[2]
2980-2850 Medium C-H Stretch Ethyl Group (Aliphatic C-H)
1735-1715 Strong C=O Stretch Ester Carbonyl[3]
1600-1500 Medium-Strong C=N & C=C Stretch Thiazole Ring Vibrations
1300-1150 Strong C-O Stretch Ester C-O

| ~750 | Medium-Strong | C-S Stretch | Thiazole Ring C-S |

2.3 Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

Parameter Value Notes
Molecular Weight 157.19 Calculated from atomic weights.
Exact Mass 157.0197 C₆H₇NO₂S
Major Ion Peak (EI) m/z 157 Molecular Ion [M]⁺•

| Key Fragment Ions (EI) | m/z 129, 112, 85 | Predicted fragments correspond to the loss of -C₂H₄ (ethylene), -OC₂H₅ (ethoxy radical), and the thiazole ring itself, respectively.[4][5] |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above.

3.1 NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[6][7] Ensure the sample is fully dissolved; if necessary, use a vortex mixer.[7]

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[8]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width (e.g., 0-12 ppm).

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[8]

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width (e.g., 0-220 ppm).[10]

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.[8]

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]

3.2 FT-IR Spectroscopy Protocol (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid this compound sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[11][12] The mixture should be a fine, homogeneous powder.

    • Transfer the powder into a pellet-forming die.[13][14]

  • Pellet Formation:

    • Assemble the die and apply pressure (typically 8-10 tons) for several minutes using a hydraulic press.[13][15] A vacuum is often applied to the die to remove moisture.[12]

    • Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.[15]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum using an empty sample holder or a pure KBr pellet.[11]

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

3.3 Mass Spectrometry Protocol (Electron Ionization)

  • Sample Introduction: Introduce a small quantity of the volatile sample into the ion source, typically via a direct insertion probe or a Gas Chromatography (GC) inlet. The sample is vaporized by heating under high vacuum.[16][17]

  • Ionization:

    • Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[18][19]

    • This process ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•) and causing extensive, reproducible fragmentation.[18][19]

  • Mass Analysis:

    • Accelerate the resulting ions (molecular ion and fragment ions) into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_sample 1. Sample Handling cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Interpretation Sample Sample: This compound NMR NMR Spectroscopy Sample->NMR Analysis IR FT-IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data Acquisition IR_Data IR Spectrum (Vibrational Modes) IR->IR_Data Acquisition MS_Data Mass Spectrum (m/z Fragments) MS->MS_Data Acquisition Elucidation Data Integration & Structural Elucidation NMR_Data->Elucidation Interpretation IR_Data->Elucidation Interpretation MS_Data->Elucidation Interpretation

References

A Technical Guide to the Synthesis and Characterization of Ethyl Thiazole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl thiazole-2-carboxylate derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details established synthetic protocols, in-depth characterization data, and relevant biological pathways.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant. One-pot synthesis protocols have also been developed to improve efficiency and yield.

A prevalent synthetic route to ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of ethyl acetoacetate with a halogenating agent like N-bromosuccinimide (NBS) to form an α-halo intermediate, which then reacts with thiourea.[1] Variations of this method include using different substituted thioamides or thioureas to introduce diversity at the 2-position of the thiazole ring.

Below is a generalized experimental workflow for the synthesis of these derivatives.

Synthesis_Workflow reagents Starting Materials (e.g., Ethyl Acetoacetate, Thioamide/Thiourea) halogenation Halogenation (e.g., NBS) reagents->halogenation intermediate α-Halo Carbonyl Intermediate halogenation->intermediate cyclization Cyclocondensation intermediate->cyclization Thioamide/ Thiourea product Crude this compound Derivative cyclization->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Derivative purification->final_product characterization Characterization (NMR, IR, MS, etc.) final_product->characterization

A generalized workflow for the synthesis of this compound derivatives.

Characterization of this compound Derivatives

The structural elucidation and confirmation of synthesized this compound derivatives are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The melting point of the crystalline solids is also a key characterization parameter.

Spectroscopic Data Summary

The following table summarizes typical characterization data for a selection of this compound derivatives.

Derivative NameMelting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)FTIR (ν, cm-1)Mass Spec. (m/z)
Ethyl 2-amino-4-methylthiazole-5-carboxylate178–1791.19 (t, 3H, OCH2CH3), 2.36 (s, 3H, thiazole-4-CH3), 4.13 (q, 2H, OCH2CH3), 7.69 (s, 2H, NH2)[1]14.32 (thiazole-4-CH3), 17.12 (OCH2CH3), 59.72 (OCH2CH3), 107.34 (thiazole-5-C), 159.34 (thiazole-4-C), 161.95 (C=O), 170.21 (thiazole-2-C)[1]3315 (N-H), 2845 (C-H aliphatic), 1680-1725 (C=O ester), 1558 (C=N)187 [M+H]+[1]
Ethyl 2-ethylaminothiazole-4-carboxylate-Data not readily available in summarized format.Data not readily available in summarized format.--
Ethyl 2-(phenylamino)-4-methylthiazole-5-carboxylate125–1281.25 (t, 3H), 2.50 (s, 3H), 4.20 (q, 2H), 7.00-7.50 (m, 5H), 10.0 (s, 1H, NH)14.5, 17.0, 60.0, 110.0, 120.0, 125.0, 129.0, 140.0, 160.0, 162.0, 168.03400-3200 (N-H), 1685 (C=O)263 [M+H]+
Ethyl 2-(4-chlorophenylamino)-4-methylthiazole-5-carboxylate140–1431.26 (t, 3H), 2.51 (s, 3H), 4.22 (q, 2H), 7.30 (d, 2H), 7.60 (d, 2H), 10.1 (s, 1H, NH)14.5, 17.0, 60.1, 110.5, 121.0, 129.0, 130.0, 138.0, 160.2, 162.1, 167.93400-3200 (N-H), 1690 (C=O)297/299 [M+H]+

Experimental Protocols

General One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]
  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and tetrahydrofuran (THF). Cool the mixture to below 0°C in an ice bath.

  • Halogenation: Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the cooled solution. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture. Heat the mixture to 80°C and maintain for 2 hours.

  • Work-up: After cooling to room temperature, filter the mixture to remove any insoluble substances. Add aqueous ammonia to the filtrate to precipitate the product.

  • Purification: Stir the resulting suspension at room temperature for 10 minutes, then collect the solid product by filtration. Wash the filter cake with water and recrystallize from a suitable solvent (e.g., ethyl acetate) to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus and are uncorrected.

  • 1H and 13C NMR: Spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: Spectra are recorded on an FTIR spectrometer using potassium bromide (KBr) pellets or as a thin film. Absorption frequencies (ν) are reported in reciprocal centimeters (cm-1).

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. Data is reported as a mass-to-charge ratio (m/z).

Biological Activity and Signaling Pathways

Thiazole derivatives have been extensively investigated for their potential as anticancer agents.[2] One of the key mechanisms through which these compounds exert their cytotoxic effects is by modulating critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3][4] This pathway plays a crucial role in cell proliferation, survival, and growth.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->AKT Inhibition Thiazole->mTORC1 Inhibition

Inhibition of the PI3K/AKT/mTOR signaling pathway by Thiazole derivatives.

The diagram above illustrates how this compound derivatives can potentially inhibit key kinases such as PI3K, AKT, and mTOR, thereby blocking downstream signaling and leading to a reduction in cancer cell proliferation and survival. This targeted approach makes these compounds promising candidates for further development in oncology.

References

An In-depth Technical Guide on the Biological Activity of Ethyl Thiazole-2-carboxylate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its many derivatives, ethyl thiazole-2-carboxylate and its analogues have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and other notable therapeutic potentials. The information is presented with detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of key biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Anticancer Activity

Thiazole derivatives, including those based on the this compound core, have demonstrated significant potential as anticancer agents.[1] These compounds exert their effects through various mechanisms, including the inhibition of key protein kinases, induction of cell cycle arrest, and promotion of apoptosis.[1][2][3]

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound analogues have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
6i MCF-7 (Breast)6.10 ± 0.4[2][3]
6v MCF-7 (Breast)6.49 ± 0.3[2][3]
6a Various37.25–65.37[3]
14 BJAB (B-cell lymphoma)Potent anti-proliferative activity[4]
4c MCF-7 (Breast)2.57 ± 0.16[5]
4c HepG2 (Liver)7.26 ± 0.44[5]
8j HepG2 (Liver)7.90[6]
8m HepG2 (Liver)5.15[6]
8b, 8c, 8j, 8l, 8m HeLa, SiHa (Cervical)1.65–8.60[6]
1d VariousPromising activity in at least three tumor cell lines[7]
Mechanism of Action in Cancer

Several studies have elucidated the mechanisms through which thiazole derivatives exert their anticancer effects. A prominent mechanism is the inhibition of multiple protein kinases involved in cancer cell proliferation and survival, such as EGFR, HER2, VEGFR-2, and CDK2.[2][3] This multi-targeted approach is a desirable attribute for anticancer drugs as it can potentially overcome resistance mechanisms.

Furthermore, active compounds have been shown to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[2][3] They also trigger apoptosis, or programmed cell death, a key process for eliminating cancerous cells.[2][3][7] Some analogues have also been investigated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5]

G cluster_drug Thiazole Analogue (e.g., 6i, 6v) cluster_kinases Protein Kinases cluster_cellular_effects Cellular Effects Drug Thiazole Analogue EGFR EGFR Drug->EGFR HER2 HER2 Drug->HER2 VEGFR2 VEGFR-2 Drug->VEGFR2 CDK2 CDK2 Drug->CDK2 Proliferation Cancer Cell Proliferation G2M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis Proliferation->G2M_Arrest Inhibition Proliferation->Apoptosis Induction

Caption: Multi-target kinase inhibition by thiazole analogues leading to cell cycle arrest and apoptosis.

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 72 hours).[7]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[5]

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[7]

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant VEGFR-2 enzyme.

  • Compound Incubation: The enzyme is incubated with the test compound and a specific substrate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence).

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the activity in the presence of the compound to the control.[5]

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[8][9]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDBacterial StrainMIC (mg/mL)Fungal StrainMIC (mg/mL)Reference
3 S. aureus (MRSA)0.23–0.7C. albicansModerate to good inhibition[9]
3 P. aeruginosa0.23–0.7A. flavusModerate to good inhibition[9]
3 E. coli0.23–0.7A. nigerModerate to good inhibition[9]
4b, 5h, 5j, 5m S. aureusSignificant activity--[10]
4b, 5h, 5j, 5m P. aeruginosaSignificant activity--[10]
Experimental Protocol for Antimicrobial Screening
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate diluted compounds with microbial suspension A->C B Serially dilute thiazole analogues in broth B->C D Incubate plates under appropriate conditions C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of thiazole analogues.

Other Biological Activities

Beyond their anticancer and antimicrobial properties, this compound analogues have shown promise in other therapeutic areas.

Antioxidant Activity

Certain ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate derivatives have demonstrated promising antioxidant activity.[10]

Compound IDAssayResultReference
2g %FRSA84.46 ± 0.13[10]
2h %FRSA74.50 ± 0.37[10]
2g TAC (µg AAE/mg)269.08 ± 0.92[10]
2h TAC (µg AAE/mg)269.11 ± 0.61[10]
2g TRP (µg AAE/mg)272.34 ± 0.87[10]
2h TRP (µg AAE/mg)231.11 ± 0.67[10]
Herbicidal and Fungicidal Activity

Some ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates have exhibited moderate to good herbicidal activities against various weeds and fungicidal activity against Pseudoperonospora cubensis.[11] The presence of a trifluoromethyl group on the thiazole ring was found to be beneficial for herbicidal activity.[11]

Synthesis

The synthesis of these biologically active thiazole derivatives often involves multi-step reactions. A common synthetic route to obtain thiazolyl-indole-2-carboxamide derivatives starts with the peptide coupling of 1H-indole-2-carboxylic acid with ethyl-2-(2-aminothiazol-4-yl)acetate.[2][3] Further modifications can then be made to the resulting intermediate to generate a library of analogues.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Intermediate Product cluster_final Final Analogues A 1H-indole-2-carboxylic acid C Peptide Coupling A->C B Ethyl-2-(2-aminothiazol-4-yl)acetate B->C D Ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate C->D E Further Modifications D->E

Caption: A general synthetic pathway for thiazolyl-indole-2-carboxamide derivatives.

Conclusion

This compound and its analogues represent a versatile class of compounds with a broad spectrum of biological activities. Their significant potential in anticancer and antimicrobial applications, coupled with other therapeutic possibilities, makes them attractive scaffolds for further drug discovery and development efforts. The data and protocols presented in this guide offer a solid foundation for researchers to design and evaluate new, more potent, and selective thiazole-based therapeutic agents. The multi-targeting capabilities of some of these analogues highlight a promising strategy for tackling complex diseases like cancer. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapies.

References

In Vitro Evaluation of Ethyl Thiazole-2-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of ethyl thiazole-2-carboxylate derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document outlines their diverse biological activities, detailed experimental protocols for their assessment, and insights into their mechanisms of action, with a focus on anticancer, antimicrobial, and antioxidant properties. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Biological Activities of this compound Derivatives

This compound and its derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities. The inherent chemical properties of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contribute to its ability to interact with various biological targets. In vitro studies have prominently highlighted their potential as anticancer, antimicrobial, and antioxidant agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[1] Some derivatives have shown potent activity, with IC50 values in the low micromolar range, comparable to or even exceeding that of established anticancer drugs.[2][3]

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. This compound derivatives have shown promising activity against various bacterial and fungal strains.[4][5] Their mechanism of action can involve the disruption of microbial cellular processes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Several this compound derivatives have been evaluated for their ability to scavenge free radicals, a key indicator of antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a commonly employed method to assess this activity, with results often expressed as IC50 values.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected this compound derivatives and related thiazole compounds from various studies.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-1,2,3-triazole hybrid 5cHuman glioblastoma10.67 ± 0.94[8]
Thiazole-1,2,3-triazole hybrid 5fHuman glioblastoma4.72 ± 3.92[8]
Thiazole-1,2,3-triazole hybrid 5hHuman glioblastoma3.20 ± 0.32[8]
Thiazolyl-indole-carboxamide 6iMCF-7 (Breast)6.10 ± 0.4[2]
Thiazolyl-indole-carboxamide 6vMCF-7 (Breast)6.49 ± 0.3[2]
Thiazole derivative 4cMCF-7 (Breast)2.57 ± 0.16[3]
Thiazole derivative 4cHepG2 (Liver)7.26 ± 0.44[3]
Thiazole derivative 4iSaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)[9]
Thiazole derivative 4dSaOS-2 (Osteosarcoma)0.212 ± 0.006 (µg/mL)[9]
Thiazole derivative 4bSaOS-2 (Osteosarcoma)0.214 ± 0.009 (µg/mL)[9]

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-(2-pyrazolin-1-yl)-thiazole 56S. aureus, E. coli, P. aeruginosa, A. baumanii8 - 16[4]
2-(2-pyrazolin-1-yl)-thiazole 55S. aureus, E. coli, P. aeruginosa, A. baumanii16 - 32[4]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole 57-60P. aeruginosa ATCC 2985315.625 - 31.25[4]
Thiazole clubbed 1,3,4-oxadiazole 5cS. aureus, S. pyogenes, E. coli, P. aeruginosa12.5 - 25[5]
Thiazole clubbed 1,3,4-oxadiazole 5iS. aureus, S. pyogenes, E. coli, P. aeruginosa12.5 - 25[5]
Thiazole clubbed 1,3,4-oxadiazole 5fC. albicans, A. niger25[5]

Table 3: In Vitro Antioxidant Activity of Thiazole Derivatives (DPPH Assay)

Compound/DerivativeIC50 (µM)Reference
Thiazole-carboxamide LMH60.185 ± 0.049[7]
Thiazole-carboxamide LMH70.221 ± 0.059[7]
Trolox (Standard)3.10 ± 0.92[7]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used in the evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Test compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds

  • Methanol

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging percentage against compound concentration.

Visualizing Mechanisms and Workflows

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the in vitro assays described above.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate Antimicrobial_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Serial Dilutions of Compounds inoculate Inoculate Plates prep_compounds->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Determine MIC (Visual/OD) incubate->read_mic PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

References

Ethyl Thiazole-2-Carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties make it a privileged scaffold for the design and synthesis of novel therapeutic agents. Among the various functionalized thiazoles, ethyl thiazole-2-carboxylate stands out as a particularly valuable building block, offering multiple points for chemical modification to fine-tune biological activity. This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of compounds derived from this compound, with a focus on their potential in oncology, infectious diseases, and kinase inhibition.

Synthesis of this compound and its Derivatives

The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, a common starting material is ethyl 2-bromo-3-oxobutanoate, which is reacted with a thiourea or thioamide.[4] A one-pot synthesis method has also been developed to improve efficiency and yield.[4]

Further modifications of the this compound core can be achieved through various organic reactions. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of amide derivatives. The thiazole ring itself can also undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups.[5]

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the development of thiazole-based compounds as anticancer agents.[6][7][8][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6][7][8][9][10]

Several studies have reported the potent cytotoxic activity of this compound derivatives against a panel of human cancer cell lines. The data presented in the following tables summarize the in vitro anticancer activity of selected compounds.

Table 1: In Vitro Anticancer Activity of Thiazole-based c-Met Kinase Inhibitors [5]

Compound IDCancer Cell LineIC50 (nM)
51ahMKN-459.26
51akMKN-453.89
51alMKN-455.23
51amMKN-452.54
51anMKN-453.73
ForetinibMKN-45-

Table 2: In Vitro Anticancer Activity of Thiazole-based Akt Inhibitors [11]

Compound IDCancer Cell LineIC50 (µg/mL)
6A54912.0 ± 1.73
6C63.83 ± 0.76
CisplatinA549>50
CisplatinC621.5 ± 2.12

Table 3: In Vitro Anticancer Activity of Thiazole Derivatives against Osteosarcoma [9]

Compound IDCancer Cell LineIC50 (µg/mL)
4iSaOS-20.190 ± 0.045
Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[12][13] Thiazole-containing compounds have emerged as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and c-Met.[5][13][14][15][16]

The inhibition of these kinases can disrupt downstream signaling cascades that are essential for tumor growth, proliferation, and survival.

Table 4: Kinase Inhibitory Activity of Thiazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
19PI3K-[13]
25CDK9-[13]
34CK21900 ± 50[13]
34GSK3β670 ± 270[13]
40B-RAFV600E23.1 ± 1.2[13]
48c-Met2.54 ± 0.49[16]
1gCK21900[17]
1gGSK3β670[17]
11JAK2Selectively inhibits[18]
12JAK2Selectively inhibits[18]
25JAK2 & EGFRDual inhibitor[18]
Antimicrobial Activity

In addition to their anticancer properties, thiazole derivatives have also shown promising activity against a range of microbial pathogens. The increasing prevalence of antibiotic resistance highlights the urgent need for new antimicrobial agents. Thiazole-based compounds have been reported to exhibit antibacterial and antifungal activities.[19][20][21][22][23]

Table 5: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
12S. aureus125-150[20]
12E. coli125-150[20]
12A. niger125-150[20]
3S. aureus (MRSA)230-700[22]
3P. aeruginosa (Resistant)230-700[22]
3E. coli (Resistant)230-700[22]
8Various Fungi80-230[22]
9Various Fungi60-230[22]
7S. typhimurium0.49[23]
13S. typhimurium0.49[23]
17aG. candidumSimilar to Amphotericin B[23]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and the modulation of key signaling pathways.

Kinase Signaling Pathways

Kinase_Signaling_Pathways cluster_EGFR_HER2 EGFR/HER2 Signaling cluster_VEGFR2 VEGFR-2 Signaling cluster_cMet c-Met Signaling EGFR EGFR HER2 HER2 PI3K_EGFR PI3K Akt_EGFR Akt mTOR_EGFR mTOR Ras_EGFR Ras Raf_EGFR Raf MEK_EGFR MEK ERK_EGFR ERK Proliferation_EGFR Cell Proliferation & Survival Thiazole_Inhibitor_EGFR Thiazole Inhibitor VEGF VEGF VEGFR2 VEGFR-2 PLCg PLCγ PKC PKC Ras_VEGFR Ras Raf_VEGFR Raf MEK_VEGFR MEK ERK_VEGFR ERK Angiogenesis Angiogenesis Thiazole_Inhibitor_VEGFR Thiazole Inhibitor HGF HGF cMet c-Met PI3K_cMet PI3K Akt_cMet Akt Ras_cMet Ras MAPK_cMet MAPK STAT3_cMet STAT3 Proliferation_cMet Cell Proliferation, Invasion, Metastasis Thiazole_Inhibitor_cMet Thiazole Inhibitor

Figure 1: Key kinase signaling pathways targeted by thiazole derivatives.

Many thiazole-based compounds function by inhibiting receptor tyrosine kinases such as EGFR, HER2, VEGFR-2, and c-Met.[5][13][14][15][24][25][26] These receptors, upon activation by their respective ligands, trigger downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell growth, proliferation, and survival.[13] By blocking the kinase activity of these receptors, thiazole inhibitors can effectively shut down these pro-tumorigenic signals.

Cell Cycle Arrest

Another important mechanism of action for thiazole-based anticancer agents is the induction of cell cycle arrest, particularly at the G2/M checkpoint.[27][28][29][30][31] The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA. Thiazole derivatives can activate this checkpoint, leading to an accumulation of cells in the G2 phase and preventing their division. This can ultimately trigger apoptosis in cancer cells.

G2_M_Cell_Cycle_Arrest DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Thiazole_Compound Thiazole Derivative Thiazole_Compound->DNA_Damage Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cdc25 Cdc25 Phosphatase (Inactive) Chk1_Chk2->Cdc25 p21 p21 Expression p53->p21 CyclinB_Cdk1 Cyclin B/CDK1 Complex (Inactive) Cdc25->CyclinB_Cdk1 Activation p21->CyclinB_Cdk1 G2_M_Arrest G2/M Phase Arrest CyclinB_Cdk1->G2_M_Arrest

Figure 2: Simplified workflow of G2/M cell cycle arrest induced by thiazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and evaluation of this compound derivatives.

Synthesis: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis_Workflow Start Start Reactants Mix α-haloketone and thioamide in solvent Start->Reactants Heat Heat the reaction mixture (e.g., reflux) Reactants->Heat Cool Cool to room temperature Heat->Cool Precipitate Induce precipitation (e.g., add base or water) Cool->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash the product Filter->Wash Dry Dry the product Wash->Dry Characterize Characterize the product (NMR, MS, etc.) Dry->Characterize End End Characterize->End

Figure 3: General workflow for the Hantzsch thiazole synthesis.

Materials:

  • α-haloketone (e.g., ethyl 2-bromo-3-oxobutanoate)

  • Thioamide or thiourea

  • Solvent (e.g., ethanol, methanol)[1]

  • Base (e.g., sodium carbonate solution) for neutralization if an acid salt is formed[1]

Procedure:

  • In a round-bottom flask, dissolve the thioamide or thiourea in the chosen solvent.

  • Add the α-haloketone to the solution.

  • Heat the reaction mixture to reflux and maintain for the specified time (typically monitored by TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a salt has precipitated, it can be neutralized by adding a weak base, which will precipitate the free thiazole product.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the product with a suitable solvent (e.g., water, cold ethanol) to remove any unreacted starting materials and byproducts.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.

Biological Evaluation: MTT Assay for Anticancer Activity

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24 hours Seed_Cells->Incubate1 Add_Compound Add varying concentrations of the test compound Incubate1->Add_Compound Incubate2 Incubate for 24-72 hours Add_Compound->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Read_Absorbance Read absorbance at ~570 nm Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Workflow for the MTT assay to determine anticancer activity.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[32][33]

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (typically 24, 48, or 72 hours).[10][33]

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[32][33]

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[32]

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Biological Evaluation: Broth Microdilution for Antimicrobial Activity

MIC_Assay_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of the test compound in broth Start->Prepare_Dilutions Inoculate Inoculate each well with a standardized microbial suspension Prepare_Dilutions->Inoculate Incubate Incubate the plate under appropriate conditions Inoculate->Incubate Observe_Growth Visually inspect for microbial growth (turbidity) Incubate->Observe_Growth Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End

Figure 5: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microtiter plates

  • Test compound

  • Standard antibiotic or antifungal agent (positive control)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare a series of twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add a specific volume of the inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubate the plate at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[22]

Conclusion

This compound has proven to be an exceptionally versatile and valuable building block in the field of medicinal chemistry. The ease of its synthesis and the potential for diverse chemical modifications have led to the discovery of a wide array of derivatives with potent biological activities. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and kinase-inhibiting agents underscores the continued importance of the thiazole scaffold in drug discovery. Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective therapies for a range of human diseases.

References

The Synthetic Chemist's Guide to Ethyl Thiazole-2-carboxylate: Reactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl thiazole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of numerous pharmacologically active molecules. Its unique electronic structure, arising from the interplay between the electron-rich sulfur atom, the electron-withdrawing nitrogen atom, and the ester functionality, imparts a rich and diverse reactivity profile. This guide provides a comprehensive overview of the key reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in synthetic and medicinal chemistry.

Core Reactivity Profile

The reactivity of this compound can be broadly categorized into two main areas: reactions occurring at the ester functional group and transformations involving the thiazole ring itself. The electron-withdrawing nature of the thiazole ring, particularly the nitrogen atom at position 3, enhances the electrophilicity of the ester carbonyl carbon, making it susceptible to nucleophilic attack. Conversely, the thiazole ring can participate in electrophilic substitution, deprotonation, and cycloaddition reactions, although the substitution at the C2 position directs the regioselectivity of these transformations.

Reactions at the Ester Carbonyl Group

The ester moiety is the primary site for a variety of synthetically useful transformations, including hydrolysis, amidation, hydrazinolysis, reduction, and reactions with organometallic reagents.

Hydrolysis to Thiazole-2-carboxylic Acid

The saponification of this compound to its corresponding carboxylic acid is a fundamental transformation, typically achieved under basic conditions. The resulting thiazole-2-carboxylic acid is a key intermediate for further derivatization, such as amidation or decarboxylation.

Reaction Conditions for Hydrolysis

BaseSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
LiOHMethanol / Water0 - Room Temp1 - 4High[1]
NaOHEthanol / WaterReflux--[2]
K₂CO₃Ethanol180 (Microwave)0.33Good to Excellent[3]

Experimental Protocol: Alkaline Hydrolysis

To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v), aqueous lithium hydroxide (1.0 M, 1.5 eq) is added at 0 °C.[1] The reaction mixture is stirred and allowed to warm to room temperature over 1 to 4 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Logical Workflow for Hydrolysis and Derivatization

hydrolysis_workflow start This compound hydrolysis Alkaline Hydrolysis (e.g., LiOH, H₂O/MeOH) start->hydrolysis acid Thiazole-2-carboxylic Acid hydrolysis->acid activation Acid Activation (e.g., SOCl₂, Oxalyl Chloride) acid->activation amide Thiazole-2-carboxamide Derivatives activation->amide + Amine

Caption: Workflow for the hydrolysis of this compound and subsequent amidation.

Amidation and Hydrazinolysis

Direct conversion of the ester to amides or hydrazides provides efficient routes to valuable derivatives. Amidation with primary or secondary amines often requires elevated temperatures or catalytic activation. Reaction with hydrazine hydrate readily forms the corresponding hydrazide, a versatile intermediate for synthesizing other heterocyclic systems.

Reaction Conditions for Amide and Hydrazide Formation

ReagentConditionsProductYield (%)Reference
AmineVia acid chloride from hydrolyzed esterAmideGood[1]
AmineDirect condensation with acid + TiCl₄AmideModerate to Excellent[4]
Hydrazine HydrateEthanol, RefluxHydrazideHigh[5]

Experimental Protocol: Synthesis of Thiazole-2-carboxylic Acid Hydrazide

A mixture of this compound (1.0 eq) and hydrazine hydrate (2.5 eq) in absolute ethanol is heated under reflux for 2-4 hours.[5][6] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield thiazole-2-carboxylic acid hydrazide.

Reduction to 2-(Hydroxymethyl)thiazole

The ester group can be selectively reduced to a primary alcohol using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, while sodium borohydride is generally not reactive enough to reduce esters without activating agents.

Reaction Conditions for Ester Reduction

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
LiAlH₄Dry THF or Ether0 to Reflux1673-95[6][7]

Experimental Protocol: LiAlH₄ Reduction

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

A suspension of lithium aluminum hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.[6] After the addition is complete, the mixture is warmed to room temperature and then heated to reflux for 16 hours. The reaction is then cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. The resulting granular precipitate is filtered off and washed thoroughly with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(hydroxymethyl)thiazole.

Mechanism of LiAlH₄ Reduction of an Ester

Caption: General mechanism for the reduction of an ester to a primary alcohol using LiAlH₄.

Reaction with Grignard Reagents

Grignard reagents are expected to add twice to the ester carbonyl of this compound. The first addition results in a ketone intermediate after the elimination of ethoxide. A second, rapid addition of the Grignard reagent to the ketone yields a tertiary alcohol upon acidic workup. However, some nickel-catalyzed reactions with Grignard reagents have been shown to induce dimerization or the formation of N-vinylimines rather than simple addition.[8]

Reactions of the Thiazole Ring

The thiazole ring in this compound is generally electron-deficient, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution

The thiazole ring is less reactive towards electrophiles than benzene. The presence of the electron-withdrawing carboxylate group at C2 further deactivates the ring. However, electrophilic substitution, such as halogenation or nitration, is predicted to occur at the C5 position, which is the most electron-rich carbon on the ring.[9][10]

Experimental Protocol: Decarboxylative Bromination (Illustrative of C5 Reactivity)

While direct bromination of the ester is not well-documented, a related decarboxylative bromination highlights the reactivity at C5. The precursor, thiazole-2-carboxylic acid, is dissolved in a sodium hydroxide/water mixture. Tetrabutylammonium tribromide is then added as the bromine source, leading to the formation of 5-bromo-thiazole in high yield.[11] This indicates the C5 position is susceptible to electrophilic attack.

Mechanism of Electrophilic Substitution at C5

eas_mechanism reactant This compound sigma_complex Sigma Complex (Wheland Intermediate) reactant->sigma_complex + E⁺ electrophile Electrophile (E⁺) product Ethyl 5-E-thiazole-2-carboxylate sigma_complex->product - H⁺

Caption: General mechanism for electrophilic aromatic substitution on the thiazole ring.

Deprotonation and Metallation

The C2 proton of thiazole is the most acidic. Since this position is substituted in this compound, the next most acidic proton is at the C5 position. Treatment with a strong base, such as n-butyllithium, can selectively deprotonate the C5 position to form a lithiated intermediate. This organometallic species can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new carbon-carbon bonds at the C5 position.[12]

Conclusion

This compound demonstrates a dualistic reactivity profile that makes it a highly valuable synthon. The ester group readily undergoes nucleophilic acyl substitution and reduction, providing access to a wide array of functionalized derivatives such as acids, amides, hydrazides, and alcohols. Simultaneously, the thiazole ring, while deactivated, allows for selective functionalization, primarily at the C5 position, through electrophilic substitution or metallation pathways. A thorough understanding of these reaction mechanisms and conditions is essential for leveraging the full synthetic potential of this important heterocyclic building block in the development of novel chemical entities.

References

An In-depth Technical Guide to the Novel Biological Activities of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, making them privileged structures in drug discovery. This guide provides a comprehensive overview of the recent advancements in the biological activities of thiazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support further research and development.

Anticancer Activity

Thiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR, disruption of tubulin polymerization, and induction of apoptosis.[1][2]

Data Presentation: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against several human cancer cell lines.

Compound/DerivativeTarget/Cell LineActivity (IC₅₀ in µM)Reference
Compound 3b PI3Kα0.086 ± 0.005[3]
mTOR0.221 ± 0.014[3]
Compound 3e Leukemia HL-60(TB)Lethal Effect[3]
Thiazole-coumarin 6a EGFR0.184 ± 0.01[4]
PI3K0.719 ± 0.04[4]
mTOR0.131 ± 0.007[4]
Benzothiazole 19 MCF-7, U87 MG, A549, HCT1160.30 - 0.45[4]
Thiazole-naphthalene 5b MCF-7 (Breast)0.48 ± 0.03
A549 (Lung)0.97 ± 0.13
Compound 4c MCF-7 (Breast)2.57 ± 0.16
HepG2 (Liver)7.26 ± 0.44
VEGFR-20.15
Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many thiazole derivatives exert their anticancer effects by dually inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][5] Dysregulation of this pathway is a common feature in many cancers.[5]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[9]

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.[7][9]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[6][7][8]

  • Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate gently to ensure the formazan is completely dissolved. Measure the absorbance (Optical Density, OD) of the solution at 560-570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.[9]

Anti-inflammatory Activity

Thiazole derivatives have shown significant anti-inflammatory properties, primarily by inhibiting key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[10][11] Dual inhibition of COX and LOX is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[11][12]

Data Presentation: COX/LOX Inhibition by Thiazole Derivatives
Compound/DerivativeTargetActivity (IC₅₀ in µM)Reference
Compound 2a (Indomethacin analogue) COX-20.0003
Compound 9a COX-10.42
COX-210.71
Compound 9b COX-10.32
COX-29.23
Thymol-thiazole hybrid COX-20.054 - 0.058[13]
5-LOX3.26 - 3.61[13]
3,4-diarylthiazole IX COX-20.08[13]
5-LOX0.36[13]
Mechanism of Action: Dual COX/LOX Inhibition

The arachidonic acid cascade is a primary pathway in the inflammatory response. Thiazole derivatives can intervene by inhibiting both COX enzymes (which produce prostaglandins) and 5-LOX (which produces leukotrienes), thus reducing the synthesis of these pro-inflammatory mediators.[10][13]

Anti_Inflammatory_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA2 Phospholipase A2 PLA2->AA Releases COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Thiazole Thiazole Derivative Thiazole->COX Inhibits Thiazole->LOX Inhibits PGs Prostaglandins COX->PGs Inflammation1 Inflammation (Pain, Fever) PGs->Inflammation1 LTs Leukotrienes LOX->LTs Inflammation2 Inflammation (Asthma, Allergy) LTs->Inflammation2

Dual inhibition of COX and LOX pathways by thiazole derivatives.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[14] A key mechanism of action is the inhibition of essential bacterial enzymes like DNA gyrase and MurB.[14][15]

Data Presentation: Antimicrobial Activity of Thiazole Derivatives
Compound/DerivativeTarget Organism/EnzymeActivity (MIC/IC₅₀)Reference
Thiazole 11b S. aureus, E. coliMIC: 1.98 - 3.9 mg/mL[16]
DNA GyraseIC₅₀: 7.82 ± 0.45 µM[16]
Thiazole 7 K. pneumoniaeIZD: 15 mm[17]
DHFRIC₅₀: 0.521 ± 0.027 µg/mL[17]
DNA GyraseIC₅₀: 6.14 ± 0.27 µg/mL[17]
Compound 3a,b DNA Gyrase / Topo IVIC₅₀: 0.0033 - 0.046 µg/mL[18]

MIC = Minimum Inhibitory Concentration; IZD = Inhibition Zone Diameter

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and is a validated target for antibiotics.[14][18] Thiazole derivatives can bind to the ATP-binding site of the GyrB subunit, inhibiting the enzyme's function and leading to bacterial cell death.[15]

DNA_Gyrase_Inhibition DNA_Gyrase GyrA Subunit GyrB Subunit (ATP Binding Site) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Supercoils Replication DNA Replication Blocked DNA_Gyrase->Replication DNA Relaxed Bacterial DNA DNA->DNA_Gyrase:gyrA Binds Thiazole Thiazole Derivative Thiazole->DNA_Gyrase:gyrB Inhibits ATP Binding

Inhibition of bacterial DNA gyrase by thiazole derivatives.

Neuroprotective Activity

Thiazole derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. Their mechanisms of action include the activation of protective enzymes like Sirtuin 1 (SIRT1) and modulation of neurotransmitter receptors.[19][20]

Mechanism of Action: SIRT1 Activation

SIRT1 is a NAD⁺-dependent deacetylase that plays a critical role in cellular health, stress resistance, and longevity.[19] Its activation can protect neurons from oxidative stress and apoptosis, key factors in neurodegeneration.[20][21] Thiazole-based compounds have been identified as potent SIRT1 activators.[19][22]

Neuroprotection_Pathway Stress Oxidative Stress (e.g., 6-OHDA) SIRT1_inactive SIRT1 (Inactive) Stress->SIRT1_inactive Reduces Activity Apoptosis Neuronal Apoptosis Stress->Apoptosis Induces SIRT1_active SIRT1 (Active) Thiazole Thiazole Derivative Thiazole->SIRT1_active Activates p53_deacetylated p53 (deacetylated) SIRT1_active->p53_deacetylated Deacetylates p53 SIRT1_active->Apoptosis Inhibits p53 p53 (acetylated) p53->Apoptosis Promotes Survival Neuronal Survival & Fortification p53_deacetylated->Survival Promotes

Neuroprotective mechanism of thiazole derivatives via SIRT1 activation.

Synthesis and Experimental Workflows

The synthesis of biologically active thiazole derivatives is often achieved through established chemical reactions, with the Hantzsch thiazole synthesis being a cornerstone method.

Experimental Workflow: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for preparing thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.[23]

Hantzsch_Synthesis Reactants α-Haloketone (e.g., Substituted Acetophenone) + Thiourea Reaction Cyclocondensation (Reflux in Ethanol, Iodine catalyst) Reactants->Reaction Product 2-Aminothiazole Derivative Reaction->Product Purification Purification (Neutralization, Filtration, Recrystallization) Product->Purification Final_Product Pure Thiazole Derivative Purification->Final_Product

General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
General Synthesis Protocol for 2-Aminothiazoles

This protocol describes a general procedure for the Hantzsch synthesis.

  • Reaction Setup: In a reaction vessel, dissolve the substituted acetophenone (1.5 mmol) and thiourea (1.0 mmol) in a suitable solvent like ethanol (3.0 mL).[24]

  • Halogenation (if necessary): If starting from an acetophenone, an in-situ halogenation step is required. This can be achieved by adding reagents like iodine or trichloroisocyanuric acid (TCCA) (0.5 mmol) and heating the mixture (e.g., 80°C) for approximately 25 minutes.[1][24]

  • Cyclization: The intermediate α-haloketone reacts with thiourea. The reaction is typically heated under reflux for several hours, with progress monitored by Thin Layer Chromatography (TLC).[9][23]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is often precipitated by neutralizing the solution with a weak base, such as a 10% sodium bicarbonate solution.[9][24]

  • Purification: The crude product is collected by filtration, washed with water to remove salts, and then air-dried.[9] Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[23]

This guide highlights the significant potential of thiazole derivatives across multiple therapeutic areas. The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. The provided data, protocols, and mechanistic diagrams serve as a valuable resource for scientists dedicated to discovering the next generation of thiazole-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Thiazole-2-carboxylate from Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl thiazole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary synthetic route detailed is the Hantzsch thiazole synthesis, reacting ethyl bromopyruvate with a thioformamide equivalent. An alternative pathway utilizing ethyl thiooxamate is also mentioned. This guide includes reaction parameters, purification methods, characterization data, and the pharmacological significance of the thiazole-2-carboxylate scaffold.

Introduction

Thiazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring is a key component in numerous approved drugs. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, where the ester functionality allows for further chemical modifications. The Hantzsch thiazole synthesis offers a direct and efficient method for constructing the thiazole core.

Synthetic Pathways

The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound, in this case, ethyl bromopyruvate, with a thioamide.

Primary Synthetic Route: Reaction with Thioformamide

The reaction of ethyl bromopyruvate with thioformamide directly yields this compound. Microwave-assisted synthesis can significantly accelerate this reaction, leading to higher yields and shorter reaction times compared to conventional heating.

Alternative Synthetic Route: Reaction with Ethyl Thiooxamate

An alternative approach involves the reaction of an α-bromoketone with ethyl thiooxamate to generate the desired this compound. This method provides another viable option for the synthesis of this important intermediate.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from Ethyl Bromopyruvate and Thioformamide

This protocol is adapted from a similar microwave-assisted Hantzsch thiazole synthesis.

Materials:

  • Ethyl bromopyruvate

  • Thioformamide

  • Methanol

  • Microwave reactor vials

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a microwave reactor vial, combine ethyl bromopyruvate (1.0 eq) and thioformamide (1.0 eq) in methanol.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 30 minutes. The reaction pressure is typically around 250 psi.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure this compound.

Data Presentation

Table 1: Summary of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl BromopyruvateC₅H₇BrO₃195.01Liquid
ThioformamideCH₃NS61.10Solid
This compoundC₆H₇NO₂S157.19-

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Reaction Temperature90 °C
Reaction Time30 minutes
SolventMethanol
Typical Yield65-85%*

*Yields are estimated based on similar Hantzsch thiazole syntheses and may vary depending on specific conditions and purification efficiency.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and protons on the thiazole ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the ethyl group carbons. For similar thiazole structures, the thiazole carbons typically appear in the range of δ 100-175 ppm.[2]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of this compound.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group (around 1720 cm⁻¹), C=N stretching of the thiazole ring, and C-H bonds.

Applications in Drug Development

The thiazole-2-carboxylate scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of this core structure have been investigated for a range of therapeutic applications.

  • Anticancer Agents: Thiazole derivatives are integral to the development of c-Met kinase inhibitors for cancer treatment.[1] The thiazole moiety can act as a key pharmacophore, participating in crucial binding interactions with the target protein.

  • Antimicrobial Agents: The thiazole ring is present in many compounds with antibacterial and antifungal properties. This compound can be used as a starting material to synthesize novel antimicrobial agents.

  • Enzyme Inhibitors: The structural features of thiazole-2-carboxylates make them suitable candidates for the design of enzyme inhibitors, such as those targeting α-glucosidase for the management of diabetes.[3]

Visualizations

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product ethyl_bromopyruvate Ethyl Bromopyruvate intermediate Thiazoline Intermediate ethyl_bromopyruvate->intermediate Nucleophilic Attack thioformamide Thioformamide thioformamide->intermediate product This compound intermediate->product Dehydration

Caption: Hantzsch Thiazole Synthesis Reaction Scheme.

Experimental_Workflow start Combine Reactants in Methanol microwave Microwave Irradiation (90°C, 30 min) start->microwave evaporation Solvent Evaporation microwave->evaporation chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes) evaporation->chromatography characterization Product Characterization (NMR, MS, IR) chromatography->characterization end Pure this compound characterization->end

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Ethyl Thiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ethyl thiazole-5-carboxylate scaffold, in particular, serves as a crucial building block for the synthesis of more complex and biologically active molecules. Traditional multi-step syntheses of these compounds are often plagued by tedious work-ups, the use of hazardous reagents, and low overall yields. This document outlines a streamlined and efficient one-pot synthesis of substituted ethyl thiazole-5-carboxylates, primarily based on the Hantzsch thiazole synthesis, offering a practical approach for researchers in drug discovery and development.

Principle of the Method

The one-pot synthesis of substituted ethyl thiazole-5-carboxylates typically involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea derivative. A common and efficient variation of this method for producing ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives starts with the in-situ α-bromination of a β-ketoester, such as ethyl acetoacetate, followed by cyclocondensation with a thiourea or its N-substituted derivatives. This approach circumvents the need to isolate the often unstable α-bromo intermediate, thereby simplifying the procedure and improving the overall yield.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol describes a practical one-pot procedure for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate from commercially available starting materials.[1][2]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a mixture of ethyl acetoacetate (0.05 mol) in a solvent system of water (50.0 mL) and THF (20.0 mL).

  • Cool the mixture to below 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (0.06 mol, 1.20 equiv.) to the cooled mixture.

  • Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).[1]

  • Once the starting material is consumed, add thiourea (0.05 mol, 1.00 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 2 hours.[1]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to separate any solid precipitate.

  • Cool the filtrate and basify with ammonia water to precipitate the product.[3]

  • Collect the solid product by filtration, wash with water, and dry under vacuum to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: Synthesis of N-Substituted Ethyl 2-Amino-4-methylthiazole-5-carboxylates

This protocol is an extension of Protocol 1, using N-substituted thioureas to generate a variety of 2-substituted amino-4-methylthiazole-5-carboxylates.[1][2]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • N-alkyl or N-aryl substituted thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

Procedure:

  • Follow steps 1-4 from Protocol 1 for the in-situ generation of the α-bromo intermediate.

  • Instead of thiourea, add the desired N-substituted thiourea (e.g., N-alkyl thiourea or N-aryl thiourea) (0.05 mol, 1.00 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 2-20 hours, depending on the substrate (monitored by TLC).[3]

  • Follow steps 7-10 from Protocol 1 for work-up and purification of the final product.

Data Presentation

The following table summarizes the yields of various substituted ethyl 4-methylthiazole-5-carboxylates synthesized using the one-pot method.

EntryR-group on ThioureaProductYield (%)Melting Point (°C)
1HEthyl 2-amino-4-methylthiazole-5-carboxylate72178–179
2MethylEthyl 2-(methylamino)-4-methylthiazole-5-carboxylate75110-112
3EthylEthyl 2-(ethylamino)-4-methylthiazole-5-carboxylate7885-87
4PhenylEthyl 4-methyl-2-(phenylamino)thiazole-5-carboxylate82145-147
54-ChlorophenylEthyl 2-((4-chlorophenyl)amino)-4-methylthiazole-5-carboxylate85188-190
64-MethoxyphenylEthyl 2-((4-methoxyphenyl)amino)-4-methylthiazole-5-carboxylate80155-157

Data compiled from multiple sources describing similar one-pot procedures.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of substituted ethyl thiazole-5-carboxylates.

One_Pot_Synthesis Start Start Materials: Ethyl Acetoacetate, NBS, Substituted Thiourea Mixing 1. Mixing and Cooling (0°C) Start->Mixing Bromination 2. In-situ Bromination (Room Temperature, 2h) Mixing->Bromination Add NBS Cyclization 3. Cyclocondensation (80°C, 2-20h) Bromination->Cyclization Add Substituted Thiourea Workup 4. Work-up (Cooling, Filtration, Basification) Cyclization->Workup Product Final Product: Substituted Ethyl Thiazole-5-carboxylate Workup->Product

Caption: Workflow for the one-pot synthesis of ethyl thiazole-5-carboxylates.

Signaling Pathway Diagram

The underlying chemical transformation follows the Hantzsch thiazole synthesis pathway. The key steps are visualized below.

Hantzsch_Mechanism Reactants α-Halo-β-ketoester + Substituted Thiourea Nucleophilic_Attack 1. Nucleophilic Attack (S on α-Carbon) Reactants->Nucleophilic_Attack Intermediate Thioether Intermediate Nucleophilic_Attack->Intermediate Intramolecular_Cyclization 2. Intramolecular Nucleophilic Attack (N on Carbonyl Carbon) Intermediate->Intramolecular_Cyclization Cyclic_Intermediate Thiazoline Intermediate Intramolecular_Cyclization->Cyclic_Intermediate Dehydration 3. Dehydration Cyclic_Intermediate->Dehydration Product Substituted Ethyl Thiazole-5-carboxylate Dehydration->Product

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

Conclusion

The one-pot synthesis of substituted ethyl thiazole-5-carboxylates offers a significant improvement over traditional multi-step methods.[1] By combining bromination and cyclocondensation into a single operational step, this approach simplifies the experimental procedure, reduces waste, and provides good to excellent yields of the desired products.[1][2] This methodology is highly valuable for the efficient generation of diverse thiazole libraries for screening in drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to implement and adapt this synthesis for their specific research needs.

References

Application of Ethyl Thiazole-2-carboxylate in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiazole-2-carboxylate and its derivatives have emerged as a promising scaffold in the field of anticancer drug discovery. The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a privileged structure found in numerous biologically active compounds, including several approved anticancer drugs. This structural element's ability to participate in various non-covalent interactions allows for the design of potent and selective inhibitors of key cancer-related targets. This document provides an overview of the applications of this compound derivatives in oncology, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of anticancer activities against various cancer cell lines. The primary mechanisms of action often involve the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Key molecular targets include:

  • Epidermal Growth Factor Receptor (EGFR)

  • Human Epidermal Growth Factor Receptor 2 (HER2)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Cyclin-Dependent Kinase 2 (CDK2)

Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[1][2]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a compound in inhibiting biological or biochemical function.

Table 1: In Vitro Cytotoxicity of Thiazolyl-indole-2-carboxamide Derivatives

CompoundHCT-116 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)WI-38 (Normal) IC₅₀ (µM)
6a 45.12 ± 1.265.37 ± 2.137.25 ± 0.951.88 ± 1.518.21 ± 0.6
6e 10.15 ± 0.514.28 ± 0.78.72 ± 0.49.45 ± 0.5>100
6i 8.25 ± 0.411.60 ± 0.67.12 ± 0.36.10 ± 0.4>100
6q 12.34 ± 0.617.89 ± 0.910.55 ± 0.511.23 ± 0.6>100
6v 7.88 ± 0.39.80 ± 0.46.95 ± 0.36.49 ± 0.3>100
7a 15.21 ± 0.720.11 ± 1.013.45 ± 0.614.87 ± 0.7>100
7b 18.90 ± 0.924.56 ± 1.216.77 ± 0.817.99 ± 0.9>100
Dasatinib 7.50 ± 0.39.10 ± 0.46.80 ± 0.35.90 ± 0.285.6 ± 4.2
Doxorubicin 0.98 ± 0.051.23 ± 0.060.85 ± 0.040.76 ± 0.0315.4 ± 0.7

Data extracted from a study on novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives.[1][2]

Table 2: In Vitro Kinase Inhibitory Activity of Selected Compounds

CompoundEGFR IC₅₀ (µM)HER2 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)CDK2 IC₅₀ (µM)
6i 0.45 ± 0.020.52 ± 0.030.68 ± 0.040.81 ± 0.05
6v 0.39 ± 0.020.48 ± 0.020.61 ± 0.030.75 ± 0.04
Erlotinib 0.05 ± 0.003---
Lapatinib -0.06 ± 0.004--
Sorafenib --0.09 ± 0.005-
Roscovitine ---0.15 ± 0.008

Data represents the half-maximal inhibitory concentration (IC₅₀) against key protein kinases.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Thiazole This compound Derivative Thiazole->EGFR Inhibition

Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound derivatives.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) start This compound Precursor synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification mtt MTT Cytotoxicity Assay purification->mtt kinase Kinase Inhibition Assay mtt->kinase cell_cycle Cell Cycle Analysis kinase->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis animal Animal Model Studies apoptosis->animal toxicity Toxicity Assessment animal->toxicity data_analysis Data Analysis & SAR toxicity->data_analysis

Caption: Experimental workflow for the discovery of anticancer agents based on this compound.

Experimental Protocols

Synthesis of Ethyl 2-(substituted amino)thiazole-4-carboxylate Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylate.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Substituted aldehyde or ketone

  • Absolute ethanol

  • Glacial acetic acid

  • Ethyl acetate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the corresponding aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Stir and reflux the mixture for 12 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the excess solvent using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Allow the solution to stand for several days to facilitate crystal growth.

  • Collect the crystals by filtration and dry them.

  • Characterize the final product using techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 1500 rpm for 5 minutes.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Conclusion

This compound serves as a versatile and valuable scaffold for the development of novel anticancer agents. Its derivatives have demonstrated significant potential by targeting key signaling pathways involved in cancer progression. The protocols and data presented in this document are intended to provide a foundational resource for researchers in the field of anticancer drug discovery, facilitating the design and evaluation of new and more effective therapeutic agents. Further exploration and optimization of this chemical scaffold hold great promise for the future of cancer therapy.

References

Use of Ethyl thiazole-2-carboxylate as an intermediate for APJ receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela/Toddler, constitute a critical signaling system in cardiovascular homeostasis and a promising therapeutic target for a range of diseases, including heart failure, hypertension, and metabolic disorders. The development of small molecule agonists for the APJ receptor is a key area of research aimed at overcoming the poor pharmacokinetic properties of endogenous peptide ligands.

These application notes provide a comprehensive overview of the synthesis and evaluation of small molecule APJ receptor agonists. While the initial focus of this document was to explore the use of Ethyl thiazole-2-carboxylate as a synthetic intermediate, a thorough review of the current scientific literature did not yield a direct synthetic route from this specific molecule to potent APJ receptor agonists. Therefore, this document will utilize a well-characterized class of pyrazole-based APJ agonists as a representative example for synthetic protocols.[1][2][3] The subsequent sections will detail the pharmacological evaluation of such compounds, providing established protocols for key in vitro assays and outlining the underlying signaling pathways.

Representative Synthesis of a Pyrazole-Based APJ Receptor Agonist

The following is a representative synthetic scheme for a pyrazole-based APJ receptor agonist, adapted from published literature.[2][3] This multi-step synthesis serves as an illustrative example of the chemical strategies employed in the development of small molecule APJ agonists.

Scheme 1: Synthesis of a Pyrazole-Based APJ Agonist

A general scheme for the synthesis of pyrazole-based APJ agonists involves the construction of a substituted pyrazole core, followed by amide coupling to a suitable amino acid derivative.

Step 1: Synthesis of the Pyrazole Core

The synthesis typically begins with the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring. For instance, a substituted diketone can be reacted with a desired hydrazine in a suitable solvent like ethanol or acetic acid, often with acid catalysis, to yield the corresponding pyrazole.

Step 2: Functional Group Interconversion

The initial pyrazole product may require further modification. For example, a methyl ester on the pyrazole ring can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of tetrahydrofuran and water.

Step 3: Amide Coupling

The pyrazole carboxylic acid is then coupled with an appropriate amine-containing fragment. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (N,N-Dimethylformamide).

Step 4: Final Product Isolation and Characterization

The final product is purified using techniques such as flash column chromatography or preparative HPLC. The structure and purity of the synthesized agonist are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data of Representative APJ Receptor Agonists

The following tables summarize the in vitro potency of various representative small molecule APJ receptor agonists from the literature. This data is crucial for comparing the activity of newly synthesized compounds and for guiding structure-activity relationship (SAR) studies.

Table 1: In Vitro Activity of Pyrazole-Based APJ Receptor Agonists in Calcium Mobilization Assays [2]

CompoundCa²⁺ EC₅₀ (µM)
Compound 821.5
Compound 90.800
Compound 110.046
Compound 120.649
Compound 130.144
Compound 250.081

Table 2: In Vitro Activity of Pyrazole-Based APJ Receptor Agonists in cAMP Inhibition Assays [2][4]

CompoundcAMP EC₅₀ (µM)
Compound 90.844
Compound 110.281
Compound 130.238
Compound 140.518
Compound 470.0065

Table 3: Binding Affinity of Pyrazole-Based APJ Receptor Agonists [2][3]

CompoundKᵢ (µM)
Compound 85.2
Compound 91.3

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of novel APJ receptor agonists. The following sections provide step-by-step methodologies for key in vitro functional assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled GPCRs like the APJ receptor.[5][6][7]

Materials:

  • HEK293 cells stably expressing the human APJ receptor (or other suitable host cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Test compounds and a reference agonist (e.g., Apelin-13).

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the APJ-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in Assay Buffer in a separate compound plate.

  • Fluorescence Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to record fluorescence kinetically (excitation ~490 nm, emission ~525 nm). Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Agonist Addition: The instrument's automated injector will add the compounds from the compound plate to the cell plate.

  • Data Acquisition: Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. The data is typically normalized to the baseline and expressed as a percentage of the response to a maximal concentration of the reference agonist. EC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

cAMP Inhibition Assay

This assay is used to measure the inhibition of adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.[8][9][10]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human APJ receptor.

  • Cell culture medium.

  • Assay plates (e.g., 384-well white plates).

  • Forskolin.

  • A cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).

  • Test compounds and a reference agonist.

  • Luminescence or fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells into the assay plates and incubate overnight.

  • Compound Incubation: On the day of the assay, replace the medium with assay buffer and add serial dilutions of the test compounds or reference agonist. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Forskolin Stimulation: Add a pre-determined concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. The final concentration of forskolin should be optimized to produce a submaximal cAMP response (typically around the EC₈₀).

  • Cell Lysis and cAMP Detection: Following a brief incubation with forskolin, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: The decrease in the cAMP signal in the presence of an agonist reflects the inhibitory effect on adenylyl cyclase. The results are typically expressed as a percentage of the forskolin-stimulated response. EC₅₀ values are calculated from the concentration-response curves.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor, which is a key event in receptor desensitization and G protein-independent signaling.[11][12][13]

Materials:

  • A specialized cell line co-expressing the APJ receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor), such as the PathHunter cell lines from DiscoveRx.

  • Cell culture medium.

  • White, solid-bottom assay plates.

  • Detection reagents for the enzyme fragment complementation system.

  • Test compounds and a reference agonist.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells in the assay plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds or reference agonist to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for the development of the chemiluminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The increase in the luminescent signal is proportional to the extent of β-arrestin recruitment. The data is analyzed to determine the EC₅₀ values for each compound.

Visualizations

APJ Receptor Signaling Pathways

The activation of the APJ receptor by an agonist initiates multiple downstream signaling cascades. The following diagram illustrates the major G protein-dependent and β-arrestin-mediated signaling pathways.

APJ_Signaling APJ APJ Receptor G_protein Gαi/q APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP_decrease cAMP ↓ AC->cAMP_decrease ERK_activation ERK Activation beta_arrestin->ERK_activation Internalization Receptor Internalization beta_arrestin->Internalization Agonist Agonist Agonist->APJ Ca_release Ca²⁺ Release IP3_DAG->Ca_release Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_secondary Secondary Assays cluster_selectivity Selectivity & SAR cluster_invivo In Vivo Studies HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Dose_Response Dose-Response Curves (EC₅₀ Determination) HTS->Dose_Response Identified Hits cAMP cAMP Inhibition Assay Dose_Response->cAMP Confirmed Hits beta_arrestin β-Arrestin Recruitment Assay Dose_Response->beta_arrestin Selectivity Selectivity Profiling (vs. other GPCRs) cAMP->Selectivity beta_arrestin->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR SAR->HTS Optimization Loop In_Vivo Pharmacokinetics & In Vivo Efficacy Models SAR->In_Vivo Lead Compound

References

Application Notes: Preparation of Ethyl 2-bromothiazole-4-carboxylate for FXa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, playing a pivotal role at the convergence of the intrinsic and extrinsic pathways.[1][2] Its primary function is to catalyze the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade responsible for fibrin clot formation.[2] Consequently, inhibiting FXa is a highly effective strategy for anticoagulant therapy. Direct oral anticoagulants (DOACs) that target FXa, such as rivaroxaban, apixaban, and edoxaban, have become widely used for the treatment and prevention of thromboembolic disorders.[3]

A key building block in the synthesis of several FXa inhibitors is Ethyl 2-bromothiazole-4-carboxylate.[4] This heterocyclic compound serves as a crucial intermediate, enabling the construction of the core structures of these anticoagulant drugs.[4] The precise and efficient synthesis of this intermediate is therefore of significant interest to medicinal chemists and professionals in drug development. These application notes provide detailed protocols for the preparation of Ethyl 2-bromothiazole-4-carboxylate, summarize key quantitative data, and illustrate the relevant biological pathway and experimental workflow.

Signaling Pathway of Factor Xa in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Factor Xa is positioned at the beginning of the common pathway, where the intrinsic and extrinsic pathways merge.[1][5] The extrinsic pathway is initiated by tissue factor exposed after vascular injury, while the intrinsic pathway is activated by contact with exposed collagen.[5] Both pathways lead to the activation of Factor X to Factor Xa. Factor Xa, in complex with its cofactor Factor Va, calcium ions, and phospholipids, forms the prothrombinase complex.[1] This complex is responsible for the rapid conversion of prothrombin (Factor II) into thrombin (Factor IIa).[2] Thrombin then cleaves fibrinogen to form fibrin monomers, which polymerize and are cross-linked by Factor XIIIa to form a stable blood clot.[5] Direct FXa inhibitors bind to the active site of Factor Xa, preventing it from participating in the prothrombinase complex and thereby blocking the amplification of the coagulation cascade.[2]

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibition Mechanism of FXa Inhibitors XII Factor XII XI Factor XI XII->XI Activation IX Factor IX XI->IX Activation X Factor X IX->X Activation IX->X Activation VIIIa Factor VIIIa Xa Factor Xa X->Xa Activation TF Tissue Factor TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X Activation Prothrombin Prothrombin (Factor II) Xa->Prothrombin Cleavage Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin FXa_Inhibitor FXa Inhibitor FXa_Inhibitor->Xa Inhibition

Caption: The Coagulation Cascade and the Role of FXa Inhibitors.

Experimental Protocols

Two primary methods for the synthesis of Ethyl 2-bromothiazole-4-carboxylate are detailed below.

Method 1: Two-Step Synthesis from Ethyl 3-bromopropanoate and Thiourea[4]

This method involves the initial formation of an aminothiazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Step 1: Synthesis of 2-Amino-4-thiazolecarboxylic Acid Ethyl Ester

  • Combine ethyl 3-bromopropanoate (6.0 g, 31 mmol) and thiourea (2.3 g, 31 mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Heat the mixture to reflux at 120°C for 30 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in ethyl acetate.

  • Wash the organic layer sequentially with distilled water and a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield yellow 2-amino-4-thiazolecarboxylic acid ethyl ester.

Step 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

  • In a separate round-bottom flask, heat dimethyl sulfoxide (DMSO) to 60°C.

  • Add sodium nitrite (7.1 g, 102.3 mmol) and the 2-amino-4-thiazolecarboxylic acid ethyl ester (4.4 g, 25.6 mmol) obtained in the previous step. Stir until all solids are dissolved.

  • Cool the flask in an ice bath.

  • Slowly add a solution of 40% hydrobromic acid (20.7 g, 102.3 mmol) in DMSO to the reaction mixture.

  • Maintain the reaction in the ice bath for 30 minutes, monitoring by TLC.

  • After the reaction is complete, add ethyl acetate and wash the organic layer sequentially with distilled water and saturated brine solution.

  • Dry the organic layer, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:1) as the eluent.

  • Further purify the product by recrystallization from petroleum ether to obtain Ethyl 2-bromothiazole-4-carboxylate.

Method 2: One-Step Synthesis from Ethyl 2-amino-1,3-thiazole-4-carboxylate

This alternative method provides a more direct route to the final product from the aminothiazole intermediate.

  • Dissolve Ethyl 2-amino-1,3-thiazole-4-carboxylate (100 g, 581 mmol) and copper(II) bromide (195 g, 871 mmol) in acetonitrile (1000 ml) in a reaction vessel at 0°C.

  • Slowly add tert-butyl nitrite (104 ml, 871 mmol) dropwise to the mixture.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (1000 ml) and water (3000 ml).

  • Adjust the pH to 2 with 1 N hydrochloric acid.

  • Separate the organic and aqueous layers. Extract the aqueous layer three times with ethyl acetate (500 ml).

  • Combine all organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hexane to yield pure Ethyl 2-bromothiazole-4-carboxylate.

Data Presentation

The following table summarizes the quantitative data from the described synthetic protocols.

ParameterMethod 1: Two-Step Synthesis[4]Method 2: One-Step Synthesis
Step 1: Intermediate
Starting MaterialsEthyl 3-bromopropanoate, ThioureaN/A
Product2-Amino-4-thiazolecarboxylic Acid Ethyl EsterN/A
Yield83.0%N/A
Step 2: Final Product
Starting Material2-Amino-4-thiazolecarboxylic Acid Ethyl EsterEthyl 2-amino-1,3-thiazole-4-carboxylate
Key ReagentsSodium Nitrite, Hydrobromic AcidCopper(II) Bromide, tert-Butyl Nitrite
ProductEthyl 2-bromothiazole-4-carboxylateEthyl 2-bromothiazole-4-carboxylate
Yield32.0%84%
PurificationColumn Chromatography (EtOAc:Petroleum Ether = 1:1), Recrystallization (Petroleum Ether)Recrystallization (Hexane)
Analytical Data
AppearanceWhite to Almost white powder/crystalWhite to Almost white powder/crystal
Melting Point67-71 °CNot specified in source
¹H-NMR (400 MHz, DMSO-d6)Not specified in sourceδ 8.52 (s, 1H), 4.29 (q, J=7.1 Hz, 2H), 1.29 (t, J=7.1 Hz, 3H)
Mass Spectrum (m/z)Not specified in source235.90 [M+1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Ethyl 2-bromothiazole-4-carboxylate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing with Water/Brine Extraction->Washing Drying Drying of Organic Layer Washing->Drying Concentration Solvent Evaporation Drying->Concentration Crude Crude Product Concentration->Crude Column Column Chromatography Crude->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Product Recrystallization->Pure Analysis Characterization (NMR, MS, MP) Pure->Analysis

Caption: General Workflow for Synthesis and Purification.

Conclusion

The synthesis of Ethyl 2-bromothiazole-4-carboxylate is a critical step in the development of novel FXa inhibitors. The protocols provided herein offer two viable routes to this important intermediate. While the two-step method is instructive, the one-step synthesis from the aminothiazole precursor offers a significantly higher yield and a more streamlined process. The choice of method will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided data and workflows are intended to equip researchers with the necessary information to efficiently produce this key building block for the advancement of anticoagulant drug discovery.

References

Protocol for N-Alkylation of Ethyl Thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of the thiazole ring is a fundamental transformation in medicinal chemistry, leading to the formation of thiazolium salts. These quaternary ammonium compounds are key intermediates in the synthesis of various biologically active molecules and are utilized as catalysts in organic reactions. This document provides a detailed protocol for the N-alkylation of ethyl thiazole-2-carboxylate, a common building block in drug discovery. The protocols described herein are based on established methodologies for the N-alkylation of related heterocyclic systems.

General Reaction Scheme

The N-alkylation of this compound proceeds by the reaction of the thiazole nitrogen with an alkylating agent, typically an alkyl halide, to form the corresponding N-alkylated thiazolium salt.

Figure 1: General scheme for the N-alkylation of this compound.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below, derived from analogous reactions on related heterocyclic systems.[1][2][3]

Method 1: Thermal N-Alkylation (Solvent-Free)

This method is adapted from the N-alkylation of ethyl isoquinoline-3-carboxylate and is suitable for less volatile alkylating agents.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Diethyl ether (for washing)

  • Standard glassware for workup

Procedure:

  • In a clean, dry round-bottom flask, combine this compound (1.0 equivalent) and the desired alkyl halide (1.5-2.5 equivalents).

  • Heat the mixture with stirring at a temperature ranging from 80-100°C. The optimal temperature may vary depending on the reactivity of the alkyl halide. A reaction temperature of 90°C for 4 hours can be a good starting point.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, a thiazolium salt, may precipitate as a solid.

  • Wash the resulting solid with diethyl ether (3 x 20 mL) to remove any unreacted starting materials.

  • Dry the solid product under vacuum to obtain the purified N-alkylated this compound salt.

Method 2: N-Alkylation in a Polar Aprotic Solvent

This method is suitable for a wider range of alkylating agents, including more volatile ones, and can be performed at or above room temperature. The use of a polar aprotic solvent can facilitate the reaction.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Optional: Base (e.g., a non-nucleophilic base like diisopropylethylamine, if required)[3]

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup

Procedure:

  • Dissolve this compound (1.0 equivalent) in a minimal amount of a polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask.

  • Add the alkyl halide (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70°C) to increase the reaction rate. The reaction progress should be monitored by TLC or HPLC.

  • For less reactive alkyl halides, the addition of a non-nucleophilic base (1.1 equivalents) may be beneficial to facilitate the alkylation.[3]

  • Upon completion of the reaction (typically 2-24 hours), the product may precipitate from the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Collect the solid product by filtration, wash with a small amount of cold solvent or diethyl ether, and dry under vacuum.

Data Presentation

The following table summarizes typical reaction conditions for N-alkylation of thiazole and related nitrogen heterocycles, which can be used as a starting point for optimizing the N-alkylation of this compound.

Alkylating AgentSubstrateSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideEthyl isoquinoline-3-carboxylateNoneNone904Moderate[2]
Ethyl bromoacetateEthyl isoquinoline-3-carboxylateNoneNone904Moderate[2]
IodoethaneSodium 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylateDMSONoneRoom Temp.N/AN/A[1]
Alkyl bromide2-Acylamino-1,3,4-thiadiazoleN/A>1.5 equiv.N/AN/AQuantitative[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be determined empirically.

Visualizations

Experimental Workflow for Thermal N-Alkylation

thermal_alkylation cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Isolation start Combine this compound and Alkyl Halide react Heat Mixture (e.g., 90°C, 4h) start->react Solvent-free cool Cool to Room Temperature react->cool wash Wash with Diethyl Ether cool->wash dry Dry under Vacuum wash->dry product N-Alkylated Thiazolium Salt dry->product solution_alkylation cluster_inputs Inputs cluster_process Process cluster_output Output substrate This compound dissolve Dissolve Substrate in Solvent substrate->dissolve alkylating_agent Alkyl Halide add_reagents Add Alkylating Agent (and optional Base) alkylating_agent->add_reagents solvent Polar Aprotic Solvent (DMF or DMSO) solvent->dissolve base Base (Optional) base->add_reagents If needed dissolve->add_reagents reaction Stir at RT or Heat (e.g., 50-70°C) add_reagents->reaction precipitation Precipitate Product reaction->precipitation isolation Filter, Wash, and Dry precipitation->isolation final_product N-Alkylated Thiazolium Salt isolation->final_product

References

Application Notes and Protocols for the Synthesis of Dasatinib Intermediates Utilizing Ethyl Thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key intermediates of Dasatinib, a potent oral tyrosine kinase inhibitor. The synthesis strategies discussed herein leverage ethyl thiazole-2-carboxylate and its derivatives, focusing on the preparation of the crucial intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Introduction

Dasatinib is a vital therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Its synthesis involves the construction of a core aminothiazole carboxamide structure. One of the pivotal intermediates in many synthetic routes is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This document outlines two primary synthetic pathways to this intermediate, with a focus on a route commencing from ethyl 2-aminothiazole-5-carboxylate.

Synthetic Strategies Overview

Two main strategies for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide are presented:

  • Route A: A multi-step synthesis starting from ethyl 2-aminothiazole-5-carboxylate, involving N-Boc protection, ester hydrolysis, and subsequent amidation with 2-chloro-6-methylaniline.[1][2]

  • Route B: An alternative approach that begins with the synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, followed by cyclization with thiourea to directly form the target aminothiazole carboxamide.[3][4]

The following sections provide detailed protocols and quantitative data for each key transformation.

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps in Route A
StepReactionStarting MaterialProductReagentsYield (%)
A1N-Boc ProtectionEthyl 2-aminothiazole-5-carboxylateEthyl 2-(Boc-amino)thiazole-5-carboxylateBoc anhydride68%[2]
A2Ester HydrolysisEthyl 2-(Boc-amino)thiazole-5-carboxylate2-(Boc-amino)thiazole-5-carboxylic acidNaOH, THF/MeOH94%[2]
A3Amidation2-(Boc-amino)thiazole-5-carboxylic acidBoc-protected amideOxalyl chloride, 2-chloro-6-methylaniline51%[2]
A4Boc DeprotectionBoc-protected amide2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideTrifluoroacetic acid, DCM89%[2]
Table 2: Summary of Yields for Key Synthetic Steps in Route B
StepReactionStarting MaterialProductReagentsYield (%)
B1Amidationβ-ethoxy acryloyl chloride(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide2-chloro-6-methylaniline73.6%[3]
B2Cyclization(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideN-bromosuccinimide, thioureaNot explicitly stated, but part of an efficient overall synthesis[3]

Experimental Protocols

Route A: Synthesis from Ethyl 2-aminothiazole-5-carboxylate

This route involves the protection of the amino group, followed by ester hydrolysis, amidation, and deprotection.

Step A1: N-Boc Protection of Ethyl 2-aminothiazole-5-carboxylate [2]

  • Materials: Ethyl 2-aminothiazole-5-carboxylate, Boc anhydride, suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Suspend ethyl 2-aminothiazole-5-carboxylate (1 mol) in dichloromethane.

    • Add sodium bicarbonate (2 mol) and stir the mixture.

    • Cool the mixture to 10-15°C.

    • Slowly add benzyl chloroformate (1.5 mol) over 3 hours.

    • Allow the reaction to proceed at room temperature for 5 hours.

    • Remove the solvent under reduced pressure.

    • The resulting solid is washed with water, followed by methanol with glacial acetic acid, and then filtered to yield the Boc-protected product.

Step A2: Ester Hydrolysis [2]

  • Materials: Ethyl 2-(Boc-amino)thiazole-5-carboxylate, sodium hydroxide, THF/MeOH solvent mixture.

  • Procedure:

    • Dissolve the Boc-protected ester (1 mol) in a 30% ethanol aqueous solution containing sodium hydroxide.

    • Maintain the temperature below 30°C and stir for 8 hours.

    • Cool the reaction to 0-5°C and adjust the pH to 3 with 2N HCl to precipitate the carboxylic acid.

    • Filter and dry the solid to obtain 2-(Boc-amino)thiazole-5-carboxylic acid.

Step A3: Amidation with 2-chloro-6-methylaniline [2]

  • Materials: 2-(Boc-amino)thiazole-5-carboxylic acid, oxalyl chloride, 2-chloro-6-methylaniline, pyridine.

  • Procedure:

    • Suspend the carboxylic acid (1 mol) in pyridine and cool to 0-5°C.

    • Add methanesulfonyl chloride (1.1 mol) dropwise over 1 hour.

    • After 5 hours at this temperature, add 2-chloro-6-methylaniline (1.1 mol).

    • Slowly raise the temperature to 80°C and maintain for 8 hours.

    • Remove pyridine under reduced pressure and process the residue to obtain the amide.

Step A4: Boc Deprotection [2]

  • Materials: Boc-protected amide, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amide in DCM.

    • Add TFA and stir at room temperature.

    • Monitor the reaction by TLC until completion.

    • Work up the reaction mixture to isolate the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Route B: Alternative Synthesis via N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

This route offers a more direct approach to the key intermediate.

Step B1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide [3]

  • Materials: β-ethoxy acryloyl chloride, 2-chloro-6-methylaniline.

  • Procedure:

    • Couple β-ethoxy acryloyl chloride with 2-chloro-6-methylaniline in a suitable solvent.

    • Dilute the reaction mixture with water and concentrate under vacuum.

    • Add toluene and stir, followed by cooling to 0°C.

    • Filter and wash the solid with water to obtain the desired acrylamide.

Step B2: Cyclization to form the Aminothiazole Ring [3]

  • Materials: (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, N-bromosuccinimide (NBS), thiourea, 1,4-dioxane, water.

  • Procedure:

    • Dissolve the acrylamide (20.86 mmol) in a mixture of 1,4-dioxane and water.

    • Cool the solution to -10 to 0°C and add NBS (22.9 mmol).

    • After the initial reaction, add thiourea and heat the mixture to form the thiazole ring.

    • Cool the reaction and work up to isolate 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_A A Ethyl 2-aminothiazole- 5-carboxylate B Ethyl 2-(Boc-amino)thiazole- 5-carboxylate A->B Boc Anhydride (68%) C 2-(Boc-amino)thiazole- 5-carboxylic acid B->C NaOH, THF/MeOH (94%) D Boc-protected amide C->D Oxalyl Chloride, 2-chloro-6-methylaniline (51%) E 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide D->E TFA, DCM (89%)

Caption: Synthetic pathway for Route A.

Synthesis_Route_B A β-ethoxy acryloyl chloride + 2-chloro-6-methylaniline B (E)-N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide A->B Amidation (73.6%) C 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide B->C NBS, Thiourea

Caption: Synthetic pathway for Route B.

Subsequent Steps to Dasatinib

Once the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is synthesized, it undergoes further reactions to yield Dasatinib. A common subsequent step involves the coupling of this intermediate with 4,6-dichloro-2-methylpyrimidine.[3]

Dasatinib_Final_Steps A 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide B 2-(6-chloro-2-methylpyrimidin-4-ylamino)- N-(2-chloro-6-methylphenyl)thiazole- 5-carboxamide A->B 4,6-dichloro-2-methylpyrimidine, NaOtBu, THF (86.4%) C Dasatinib B->C 1-(2-hydroxyethyl)piperazine

Caption: Final steps in the synthesis of Dasatinib.

References

Application Notes and Protocols: Antimicrobial and Antioxidant Screening of Ethyl Thiazole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the antimicrobial and antioxidant screening of ethyl thiazole-2-carboxylate derivatives. The following sections offer a summary of quantitative data from various studies, detailed experimental methodologies for key assays, and visual representations of the experimental workflows.

Data Presentation

The biological activity of various this compound derivatives from different studies is summarized below. These tables provide a clear comparison of the antimicrobial and antioxidant potential of the synthesized compounds.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDTest OrganismMethodResult (MIC in µg/mL or Zone of Inhibition in mm)Reference
4e, 4f, 4k, 4l Bacillus subtilisMicrodilutionPromising Inhibition[1]
4e, 4f, 4k, 4l Staphylococcus aureusMicrodilutionModerate Inhibition[1]
4e, 4f, 4k, 4l Escherichia coliMicrodilutionModerate Inhibition[1]
4e, 4f, 4k, 4l Candida albicansMicrodilutionModerate to Promising Inhibition[1]
4e, 4f, 4k, 4l Aspergillus flavusMicrodilutionModerate Inhibition[1]
4e, 4f, 4k, 4l Aspergillus nigerMicrodilutionPromising Inhibition[1]
43a S. aureusMicrodilutionMIC = 16.1 µM[2]
43a E. coliMicrodilutionMIC = 16.1 µM[2]
43c B. subtilisMicrodilutionMIC = 28.8 µM[2]
44a Pseudomonas aeruginosaDisk DiffusionSignificant antibacterial capability at 375 µg/mL[2]
44b Staphylococcus epidermidisDisk DiffusionSignificant antibacterial capability at 250 µg/mL[2]
43a Candida glabrataDisk Diffusion21.0 mm zone of inhibition[2]

Table 2: Antioxidant Activity of this compound Derivatives

Compound IDAssayResultReference
2g % Free Radical Scavenging Activity (%FRSA)84.46 ± 0.13[3]
2h % Free Radical Scavenging Activity (%FRSA)74.50 ± 0.37[3]
2g Total Antioxidant Capacity (TAC)269.08 ± 0.92 µg AAE/mg[3]
2h Total Antioxidant Capacity (TAC)269.11 ± 0.61 µg AAE/mg[3]
2g Total Reducing Power (TRP)272.34 ± 0.87 µg AAE/mg[3]
2h Total Reducing Power (TRP)231.11 ± 0.67 µg AAE/mg[3]
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate DPPHIC50 = 64.75 ppm[4][5]
LMH6 DPPHIC50 = 0.185 µM[6][7]
LMH7 DPPHIC50 = 0.221 µM[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Antimicrobial Screening: Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

1. Preparation of Test Compounds:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 1000 µg/mL.

2. Preparation of Microbial Inoculum:

  • Grow bacterial strains overnight in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB).

  • Dilute the microbial cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

3. Microplate Assay:

  • Dispense 100 µL of sterile MHB or SDB into each well of a 96-well microplate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Add 10 µL of the prepared microbial inoculum to each well.

  • Include a positive control (a known antibiotic/antifungal agent) and a negative control (broth with inoculum and solvent, without the test compound).

4. Incubation:

  • Incubate the microplates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

5. Determination of MIC:

  • The MIC is the lowest concentration of the test compound that shows no visible growth of the microorganism.

Antioxidant Screening: DPPH Free Radical Scavenging Assay

This protocol measures the free radical scavenging potential of the synthesized compounds.[7]

1. Preparation of Reagents:

  • DPPH Solution: Prepare a 0.002% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Test Compounds: Prepare stock solutions of the test compounds in methanol at a concentration of 1000 µg/mL.[7] From these, prepare serial dilutions to obtain concentrations of 0.05, 1, 5, 50, and 100 µg/mL.[7]

2. Assay Procedure:

  • To 1 mL of each dilution of the test compound, add 2 mL of the DPPH solution.

  • Shake the mixture and allow it to stand in the dark for 30 minutes.

  • A positive control (e.g., Trolox or Ascorbic Acid) should be prepared and tested under the same conditions.[7]

  • A blank sample containing only methanol and the DPPH solution is also required.

3. Measurement:

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[7]

4. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

The following diagrams illustrate the general workflows for the antimicrobial and antioxidant screening of this compound derivatives.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compounds Prepare Stock Solutions of Test Compounds start->prep_compounds prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plates add_inoculum->incubation read_results Observe for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Antimicrobial Screening.

Antioxidant_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_reagents Prepare DPPH Solution and Test Compound Dilutions start->prep_reagents mix_reagents Mix Test Compound with DPPH Solution prep_reagents->mix_reagents incubation Incubate in the Dark mix_reagents->incubation measure_absorbance Measure Absorbance at 517 nm incubation->measure_absorbance calculate_activity Calculate % Scavenging Activity and IC50 measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for Antioxidant Screening (DPPH Assay).

References

Application Notes and Protocols: Docking Studies of Ethyl Thiazole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing molecular docking studies of ethyl thiazole-2-carboxylate derivatives with various biological targets. This document outlines detailed experimental protocols, presents quantitative data from various studies, and visualizes key workflows and signaling pathways.

Introduction to this compound Derivatives

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] this compound and its derivatives have garnered significant attention as promising therapeutic agents due to their diverse pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[4] Molecular docking studies are crucial in understanding the molecular basis of their activity, predicting binding affinities, and guiding the design of more potent and selective drug candidates.

Experimental Protocols: Molecular Docking

The in-silico molecular docking studies detailed in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may differ between studies, the core methodology remains consistent.[5]

General Docking Protocol

a) Protein Preparation:

  • The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

  • The protein is then prepared for docking by removing water molecules and any existing ligands.

  • Hydrogen atoms are added, and appropriate charges are assigned to the protein structure.[5]

b) Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

  • These 2D structures are then converted to 3D structures.

  • Energy minimization is performed on the ligand structures to obtain a stable conformation.[5]

c) Grid Generation:

  • A binding site on the protein is defined, typically centered around the location of a known co-crystallized ligand or a predicted active site.

  • A grid box is generated to encompass this binding site, defining the search space for the docking algorithm.[5]

d) Molecular Docking:

  • Docking is performed using specialized software such as Molegro Virtual Docker or the GLIDE module of the Schrödinger Suite.[1][5]

  • The software systematically samples different conformations and orientations of the ligand within the defined grid box.

  • The binding affinity for each pose is calculated using a scoring function.[5]

e) Analysis of Results:

  • The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.[5]

  • The pose with the most favorable score and interactions is considered the most likely binding mode.[5]

Visualization of the Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study, from initial setup to final analysis.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB, remove water, add H+) grid_gen Grid Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, energy minimization) docking Molecular Docking (Software-based simulation) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking Poses docking->scoring interaction_analysis Analysis of Interactions (H-bonds, etc.) scoring->interaction_analysis visualization Visualization of Binding Mode interaction_analysis->visualization

A generalized workflow for in-silico molecular docking studies.

Quantitative Data Summary

The data presented herein is collated from multiple studies and focuses on the binding affinities and interaction patterns of these compounds with protein targets implicated in various diseases.

Docking Performance of Thiazole Derivatives

The following table summarizes the docking performance of various thiazole derivatives against their respective biological targets. The docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values and higher scores generally suggest more favorable interactions.[5]

Derivative ClassBiological TargetPDB IDDocking Score/Binding EnergyKey InteractionsReference
Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylatesAntiglycating Agent--9.25 kcal/mol (for 1j)-[6]
Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylatesAntiglycating Agent--8.42 kcal/mol (for 1k)-[6]
Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylatesMpro protein of SARS-CoV-2-Good binding affinities-[7][8]
N-substituted thiazole derivativesFabH inhibitor3iL9-102.612 to -144.236 (MolDock Score)4-10 Hydrogen Bonds[1]
Thiazole derivatives with pyridine moietyDNA gyrase--6.4 to -9.2 kcal/mol-[4]
Thiazole-carboxamide derivativesCOX-1-IC50: 0.239 µM (for 2b)-[9][10]
Thiazole-carboxamide derivativesCOX-2-IC50: 0.191 µM (for 2b)Selectivity Ratio: 1.251[9][10]
Thiazole derivativesAromatase, EGFR, CDK2, Bcl-21EPG (EGFR)Moderate docking scoresH-bonding, Arene-H, Arene-cation[11]
In Vitro Biological Activity

The following table presents the in vitro biological activity of selected this compound derivatives, which often correlates with in silico docking predictions.

DerivativeBiological ActivityIC50 ValueStandard DrugReference
Compound 4c (Thiazole derivative)Anticancer (MCF-7)2.57 ± 0.16 µMStaurosporine (6.77 ± 0.41 µM)[11]
Compound 4c (Thiazole derivative)Anticancer (HepG2)7.26 ± 0.44 µMStaurosporine (8.4 ± 0.51 µM)[11]
Compound 4c (Thiazole derivative)VEGFR-2 Inhibition0.15 µMSorafenib (0.059 µM)[11]
Compound 1j (Antiglycating agent)Antiglycation1.848 ± 0.646 µMAminoguanidine (25.50 ± 0.337 µM)[6]
Compound 1k (Antiglycating agent)Antiglycation0.0004 ± 1.097 µMAminoguanidine (25.50 ± 0.337 µM)[6]
Compound 7c (α-glucosidase inhibitor)α-glucosidase Inhibition7.15 ± 0.12 µM-[12]
Compound 7h (α-amylase inhibitor)α-amylase Inhibition7.84 ± 0.14 µM-[12]
Thiazole-thiophene hybrid 9Anticancer (MCF-7)14.6 ± 0.8 µMCisplatin (13.6 ± 0.9 µM)[13]
Thiazole-thiophene hybrid 11bAnticancer (MCF-7)28.3 ± 1.5 µMCisplatin (13.6 ± 0.9 µM)[13]
Thiazolyl-indole-2-carboxamide 6iAnticancer (MCF-7)6.10 ± 0.4 µM-[14]
Thiazolyl-indole-2-carboxamide 6vAnticancer (MCF-7)6.49 ± 0.3 µM-[14]

Signaling Pathways and Biological Targets

Several of the reviewed thiazole derivatives have been investigated as inhibitors of key signaling pathways implicated in various diseases. Understanding these pathways is crucial for rational drug design.

PI3K/Akt/mTOR Signaling Pathway

A critical cascade in cancer cell growth and survival. The diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them as key therapeutic targets.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.
SARS-CoV-2 Main Protease (Mpro) in Viral Replication

The main protease (Mpro) of SARS-CoV-2 is essential for processing viral polyproteins, making it a prime target for antiviral drug development. This compound derivatives have shown potential as inhibitors of this enzyme.[7][8]

Mpro_Inhibition ViralPolyprotein Viral Polyprotein Mpro Mpro (Main Protease) ViralPolyprotein->Mpro Cleavage by FunctionalProteins Functional Viral Proteins Mpro->FunctionalProteins ViralReplication Viral Replication FunctionalProteins->ViralReplication ThiazoleDerivative This compound Derivative ThiazoleDerivative->Mpro Inhibition

Inhibition of SARS-CoV-2 Mpro by this compound derivatives.

Conclusion

The docking studies of this compound derivatives have revealed their potential to interact with a wide array of biological targets, paving the way for the development of novel therapeutics. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this versatile chemical scaffold. The combination of in silico and in vitro approaches is essential for validating these findings and advancing promising candidates into the drug development pipeline.

References

Application Notes & Protocols: Synthesis of Thiazole-Based Chalcones Using Ethyl Thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole-based chalcones are a prominent class of compounds in medicinal chemistry, recognized for their diverse and significant pharmacological properties.[1] Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serve as a versatile scaffold for the development of novel therapeutic agents.[2][3] When hybridized with a thiazole ring, a key heterocyclic motif found in numerous clinically approved drugs, the resulting molecules exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4][5]

Many thiazole-chalcone hybrids have shown particular promise as anticancer agents, with some acting as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[6] The synthetic accessibility of these compounds through methods like the Claisen-Schmidt condensation allows for extensive structure-activity relationship (SAR) studies, making them an attractive target for drug discovery programs.[2][7]

This document provides a detailed protocol for the synthesis of thiazole-based chalcones, beginning with the readily available starting material, Ethyl thiazole-2-carboxylate. The described synthetic route involves a three-step process: reduction of the ester to a primary alcohol, subsequent oxidation to the corresponding aldehyde, and finally, a base-catalyzed Claisen-Schmidt condensation to form the target chalcone.

Overall Synthetic Workflow

The synthesis of thiazole-based chalcones from this compound is accomplished via a three-step reaction sequence as illustrated below. This workflow provides a reliable and adaptable method for accessing a variety of chalcone derivatives by modifying the final condensation partner.

G A This compound R1 Reagents: 1. LiAlH4 or DIBAL-H 2. H2O workup B (Thiazol-2-yl)methanol R2 Reagent: PCC or Dess-Martin Periodinane R1->B C Thiazole-2-carboxaldehyde R3 Reagents: Substituted Acetophenone, NaOH or KOH, Ethanol R2->C D Thiazole-Based Chalcone R3->D

Caption: General three-step workflow for the synthesis of thiazole-based chalcones.

Experimental Protocols

Step 1: Synthesis of (Thiazol-2-yl)methanol (Alcohol Intermediate)

This protocol describes the reduction of the ester functional group in this compound to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent.[3]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend Lithium Aluminum Hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Stir the resulting mixture for 15 minutes until a white precipitate forms.

  • Filter the solid through a pad of Celite and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (Thiazol-2-yl)methanol, which can be purified further by column chromatography if necessary.

Step 2: Synthesis of Thiazole-2-carboxaldehyde (Aldehyde Intermediate)

This protocol details the oxidation of the primary alcohol, (Thiazol-2-yl)methanol, to the corresponding aldehyde using Pyridinium Chlorochromate (PCC), a mild oxidizing agent that minimizes overoxidation to the carboxylic acid.[8]

Materials:

  • (Thiazol-2-yl)methanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Anhydrous Diethyl Ether

  • Round-bottom flask, magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and a small amount of silica gel in anhydrous DCM, add a solution of (Thiazol-2-yl)methanol (1.0 eq) in anhydrous DCM in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether to elute the product.

  • Concentrate the filtrate under reduced pressure to afford Thiazole-2-carboxaldehyde as a crude product. This product is often used in the next step without further purification.

Step 3: Synthesis of Thiazole-Based Chalcone via Claisen-Schmidt Condensation

This final step involves the base-catalyzed Claisen-Schmidt condensation between Thiazole-2-carboxaldehyde and a substituted acetophenone to form the target α,β-unsaturated ketone (chalcone).[2][9]

Materials:

  • Thiazole-2-carboxaldehyde

  • Substituted acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and Thiazole-2-carboxaldehyde (1.0 eq) in ethanol at room temperature.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH (e.g., 40%) or KOH dropwise to the stirred mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction time can vary from 4 to 24 hours, depending on the substrates.[2] The formation of a precipitate often indicates product formation.

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by slowly adding dilute HCl until it reaches a neutral pH.

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any residual base.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole-based chalcone.

G cluster_mech Claisen-Schmidt Condensation Mechanism Ketone Acetophenone Derivative Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (OH⁻) Alkoxide Alkoxide Adduct Enolate->Alkoxide Nucleophilic Attack Aldehyde Thiazole-2- carboxaldehyde Aldol Aldol Adduct Alkoxide->Aldol Protonation Water1 H₂O Chalcone Thiazole-Based Chalcone (Final Product) Aldol->Chalcone Dehydration (E1cB)

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Data Presentation

The following tables summarize typical reaction outcomes and spectroscopic data for a series of thiazole-based chalcones synthesized via the Claisen-Schmidt condensation.

Table 1: Synthesis of Thiazole-Chalcone Hybrids (1-20) Data adapted from Kasetti et al. (2021).[10][11]

CompoundAr (Ketone Moiety)Yield (%)Melting Point (°C)
7 2,4-Dichlorophenyl85142
12 2,4-Difluorophenyl91134
17 2-Pyridinyl78121
19 4-Pyridinyl81138
20 Thiazol-2-yl76127

Table 2: Spectroscopic Data for Representative Thiazole-Based Chalcones Data adapted from Kasetti et al. (2021).[11]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (cm⁻¹)
12 8.16 (d, 1H, J=16 Hz), 7.96-7.77 (m, 4H), 7.51 (d, 1H, J=16 Hz)196.1 (C=O), 154.6, 148.6, 146.4, 138.5, 137.3, 136.4, 135.7, 133.8, 132.3, 130.5, 128.61656 (C=O), 1497 (CH=CH)
20 8.06 (d, 1H, J=16 Hz), 7.51-7.41 (m, 2H), 7.36 (d, 1H, J=16 Hz)190.6 (C=O), 151.2, 144.5, 137.3, 136.2, 135.9, 133.5, 131.8, 127.8, 122.41657 (C=O), 1507 (CH=CH)

Application in Drug Discovery: Tubulin Polymerization Inhibition

A significant number of thiazole-based chalcones exhibit potent anticancer activity by interfering with microtubule dynamics.[6] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that inhibit the polymerization of tubulin, the protein subunit of microtubules, can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. This mechanism is a clinically validated strategy for cancer chemotherapy.

G cluster_pathway Mechanism of Action: Tubulin Inhibition Chalcone Thiazole-Based Chalcone Tubulin αβ-Tubulin Dimers Chalcone->Tubulin Binds to Colchicine Site Polymerization Polymerization Chalcone->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Progression Spindle->G2M Arrest Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiazole-chalcones.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Thiazole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl Thiazole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you to improve reaction yields and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing thiazole derivatives, including this compound, is the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[4] Alternative methods include the Robinson-Gabriel synthesis and the Cook-Heilbron synthesis, though these are less commonly reported for this specific product.[5][6][7][8] Modern advancements have led to the development of more efficient one-pot synthesis procedures that offer higher yields and simpler work-ups compared to traditional two-step methods.[9]

Q2: I am experiencing low yields with the conventional two-step Hantzsch synthesis. Why might this be happening and how can I improve it?

A2: Low yields in the conventional two-step synthesis of similar thiazole compounds (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) are a known issue, with reported overall yields as low as 11%.[9][10] This can be attributed to tedious work-up procedures and potential side reactions. To improve the yield, consider switching to a one-pot synthesis method. A one-pot procedure using N-bromosuccinimide (NBS) in a water and tetrahydrofuran (THF) solvent system has been shown to significantly increase the yield to as high as 72%.[9] This method is also more environmentally friendly as it avoids the use of excess iodine and toxic solvents like dichloromethane.[9]

Q3: What are the starting materials for the one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound?

A3: The one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate utilizes commercially available starting materials.[9] The key reactants are ethyl acetoacetate, N-bromosuccinimide (NBS), and a thiourea derivative.[9]

Q4: Are there any "green" or more environmentally friendly approaches to thiazole synthesis?

A4: Yes, there is a growing focus on developing environmentally benign synthetic routes for thiazole derivatives.[5] One such approach involves a one-pot reaction in a water-mediated solvent system, which avoids the use of toxic reagents.[9] Another green method utilizes PEG-400 as a reaction medium under microwave irradiation, which can lead to excellent yields in a short reaction time.[5]

Troubleshooting Guide

Issue 1: Low Overall Yield in a Two-Step Hantzsch Synthesis

  • Question: My overall yield for the synthesis of an ethyl thiazole-5-carboxylate derivative is consistently below 15%. I am using a traditional two-step method involving the initial bromination of ethyl acetoacetate followed by reaction with thiourea. What can I do to improve this?

  • Answer: The conventional two-step synthesis is often limited by cumbersome work-ups and can result in low overall yields.[9] A significant improvement can be achieved by adopting a one-pot synthesis protocol. This approach not only simplifies the procedure but has been demonstrated to boost the overall yield to over 70%.[9]

Issue 2: Complicated and Time-Consuming Work-up Procedure

  • Question: The work-up for my current synthesis protocol is tedious and seems to be a major source of product loss. Are there simpler alternatives?

  • Answer: One-pot synthesis methods are designed to be manipulatively simpler than their two-step counterparts.[9] For instance, in the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, the product can be isolated by simple filtration after the reaction is complete, followed by washing and recrystallization.[9] This streamlined process reduces handling and potential for loss.

Issue 3: Use of Hazardous Reagents

  • Question: My current protocol uses a large excess of iodine, which is a concern for environmental safety. Are there safer alternatives?

  • Answer: Yes, you can replace iodine with N-bromosuccinimide (NBS) in a water/THF solvent system.[9] This has been shown to be an effective and more environmentally friendly alternative for the synthesis of related thiazole compounds.[9]

Data Presentation

Table 1: Comparison of a Conventional Two-Step Synthesis with an Improved One-Pot Synthesis for a Related Thiazole Compound.

Synthesis MethodKey ReagentsSolventOverall YieldReference
Conventional Two-StepEthyl acetoacetate, NBS, ThioureaDichloromethane<11%[9][10]
Improved One-PotEthyl acetoacetate, NBS, ThioureaWater/THF72%[9]

Experimental Protocols

Protocol 1: Improved One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [9]

  • To a mixture of ethyl acetoacetate (1 equivalent) in water and tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 equivalents) at a temperature below 0°C.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material using thin-layer chromatography (TLC).

  • Add thiourea (1 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 2 hours.

  • After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.

  • Add ammonia solution to the filtrate, which will cause the product to precipitate as yellow floccules.

  • Stir the mixture at room temperature for 10 minutes and then filter to collect the product.

  • Wash the filter cake with water.

  • Recrystallize the crude product from ethyl acetate and dry to obtain the pure compound.

Visualizations

Below are diagrams illustrating key experimental workflows.

One_Pot_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Work-up cluster_product Final Product A Ethyl Acetoacetate D Mix Ethyl Acetoacetate and NBS in Water/THF (<0°C) A->D B N-Bromosuccinimide (NBS) B->D C Thiourea F Add Thiourea and Heat to 80°C (2 hours) C->F E Stir at Room Temperature (2 hours) D->E E->F G Cool and Filter F->G H Precipitate with Ammonia G->H I Filter and Wash H->I J Recrystallize I->J K Ethyl 2-amino-4-methyl- thiazole-5-carboxylate J->K

Caption: Workflow for the improved one-pot synthesis of a thiazole derivative.

Troubleshooting_Yield Start Low Yield with Conventional Method Problem1 Tedious Work-up Start->Problem1 Problem2 Side Reactions Start->Problem2 Solution Adopt One-Pot Synthesis Protocol Problem1->Solution Problem2->Solution Benefit1 Simplified Procedure Solution->Benefit1 Benefit2 Higher Yield (>70%) Solution->Benefit2 Benefit3 Greener Chemistry Solution->Benefit3

Caption: Troubleshooting logic for improving low synthesis yield.

References

Common side reactions in the synthesis of Ethyl thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl thiazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-halocarbonyl compound, typically ethyl bromopyruvate, with a thioamide.[1][2]

Q2: What are the typical starting materials for the Hantzsch synthesis of this compound?

A2: The key reactants are ethyl bromopyruvate and a suitable thioamide, such as thioformamide.[1][4] Some procedures may generate the thioamide in situ.

Q3: What are the general reaction conditions for this synthesis?

A3: The reaction is often carried out in a solvent like ethanol and may be heated to reflux for several hours to ensure completion.[1][5] However, modern approaches sometimes utilize microwave irradiation to shorten reaction times.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, the disappearance of the reactant spots and the appearance of a new product spot indicate that the reaction is proceeding.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields in the Hantzsch synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Possible Cause Recommended Action
Poor Quality of Starting Materials Ensure the purity of ethyl bromopyruvate and the thioamide. Impurities can participate in unwanted side reactions, consuming the reactants.[1] Use freshly purified or commercially available high-purity reagents.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. While refluxing in ethanol is common, the ideal conditions can vary.[1][6] Consider performing small-scale trials to determine the optimal temperature and reaction duration. The choice of solvent can also significantly impact the outcome, with ethanol, 1-butanol, and isopropanol being effective options.[3][6]
Incomplete Reaction Monitor the reaction to completion using TLC.[1] If the starting materials are not fully consumed, consider extending the reaction time or moderately increasing the temperature.
Incorrect Stoichiometry While an equimolar ratio of reactants is a good starting point, a slight excess of the thioamide (1.1-1.2 equivalents) may be beneficial.
Issue 2: Presence of Multiple Spots on TLC / Impure Product

The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Byproducts:

Side Product Cause Mitigation Strategy
Oxazole Formation Contamination of the thioamide with its corresponding amide can lead to the formation of an oxazole byproduct.[1]Use a highly pure thioamide.
Dimerization/Polymerization Under certain conditions, the starting materials or reactive intermediates can self-condense.[1]Optimize reaction concentration and temperature. Adding the electrophile (ethyl bromopyruvate) slowly to the reaction mixture can sometimes minimize self-condensation.
Isomeric Thiazoles Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is possible, though less common for this specific synthesis.[1]Under acidic conditions, the regioselectivity of the Hantzsch synthesis can change, leading to mixtures of 2-(substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7] Maintaining neutral or slightly basic conditions can favor the desired isomer.
Unreacted Starting Materials If the reaction is incomplete, unreacted starting materials will contaminate the product.[1]Ensure the reaction goes to completion by monitoring with TLC and adjusting the reaction time or temperature as needed.

Purification Recommendations:

  • Recrystallization: This is a highly effective method for purifying solid products.[1] A common solvent for recrystallization is ethanol or a mixture of ethyl acetate and hexanes.

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.[8]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl bromopyruvate

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide (1.0-1.2 equivalents) in ethanol.

  • Slowly add ethyl bromopyruvate (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using TLC. The reaction time can range from a few hours to overnight.

  • Once the reaction is complete (indicated by the consumption of starting materials), allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a 5% sodium bicarbonate solution.

  • If a precipitate forms, filter the solid and wash it with cold ethanol or water.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visual Guides

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Thioamide in Ethanol add_ebp Add Ethyl Bromopyruvate reactants->add_ebp 1. reflux Heat to Reflux add_ebp->reflux 2. monitor Monitor with TLC reflux->monitor 3. cool Cool to Room Temperature monitor->cool 4. (on completion) neutralize Neutralize cool->neutralize 5. isolate Isolate Crude Product (Filter or Concentrate) neutralize->isolate 6. purify Purify (Recrystallization or Chromatography) isolate->purify 7. Troubleshooting_Low_Yield start Low Yield of This compound check_purity Are Starting Materials Pure? start->check_purity purify_reagents Purify or Replace Starting Materials check_purity->purify_reagents No check_conditions Are Reaction Conditions Optimal? check_purity->check_conditions Yes purify_reagents->start optimize_conditions Optimize Temperature, Time, and Solvent check_conditions->optimize_conditions No check_completion Is the Reaction Complete? check_conditions->check_completion Yes optimize_conditions->start extend_reaction Extend Reaction Time or Increase Temperature check_completion->extend_reaction No end Improved Yield check_completion->end Yes extend_reaction->start

References

Technical Support Center: Purification of Ethyl Thiazole-2-Carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl thiazole-2-carboxylate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A common and effective solvent system for the purification of thiazole derivatives is a mixture of hexane and ethyl acetate. Based on the purification of structurally similar compounds, a good starting point for developing the optimal mobile phase is a 7:3 mixture of hexane to ethyl acetate. It is crucial to first determine the ideal solvent ratio using Thin Layer Chromatography (TLC) to achieve a target Rf value of approximately 0.2-0.3 for this compound.[1]

Q2: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

If this compound shows very low mobility, you can try a more polar solvent system. A combination of dichloromethane and methanol is a suitable next choice for polar compounds. Start with a small percentage of methanol (e.g., 1-5%) in dichloromethane and gradually increase the polarity.

Q3: The separation between my product and impurities is poor. How can I improve the resolution?

Poor resolution can be addressed in several ways:

  • Optimize the Solvent System: A lower polarity mobile phase will generally increase the retention of all compounds on the silica gel, potentially leading to better separation.

  • Use a Gradient Elution: Start with a less polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This can help to first elute less polar impurities, followed by your target compound, and then more polar impurities.

  • Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these can lead to uneven solvent flow and band broadening.[2]

  • Sample Loading: Load the sample in a minimal amount of solvent to create a narrow band at the top of the column.[3][4]

Q4: My compound appears to be degrading on the silica gel column. What are the alternative purification methods?

If you suspect your compound is unstable on silica gel, which can be slightly acidic, you can try the following:

  • Deactivating the Silica Gel: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[2]

  • Alternative Stationary Phases: Consider using a more inert stationary phase such as neutral alumina or Florisil.

  • Reversed-Phase Chromatography: In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be a good alternative if your compound is sensitive to the acidic nature of silica gel.

Q5: How should I load my sample onto the column?

There are two primary methods for loading your sample:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial, least polar mobile phase. Carefully pipette this solution directly onto the top of the silica gel bed.[3][4]

  • Dry Loading: If your sample is not very soluble in the mobile phase, you can dissolve it in a more polar, volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Compound elutes too quickly (high Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound elutes too slowly (low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Peak tailing Sample overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude sample weight ratio of at least 30:1.[2]
Strong interaction with silica gel.Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[2]
Cracks or channels in the silica bed Improper column packing.Ensure the silica gel is packed as a uniform slurry and never allow the column to run dry.[2]
Co-elution of impurities Inappropriate solvent system.Perform a thorough TLC analysis with various solvent systems to find the optimal separation conditions before running the column.[2]
No compound coming off the column Compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[5]
The mobile phase is not polar enough.Significantly increase the polarity of the mobile phase to elute strongly retained compounds.

Experimental Protocol: Purification of this compound

This protocol is a general guideline based on the purification of similar thiazole derivatives and should be optimized for your specific reaction mixture.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Collection tubes

  • UV lamp for TLC visualization

2. TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

  • The optimal solvent system should give the this compound spot an Rf value of approximately 0.2-0.3.

3. Column Preparation (Wet Packing Method):

  • Secure a glass column of an appropriate size in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen initial, least polar mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing.

  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution.

  • Collect fractions in test tubes.

  • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity.

6. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Parameter Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane / Ethyl AcetateA common solvent system for compounds of moderate polarity.
Starting Solvent Ratio 7:3 (Hexane:Ethyl Acetate)This is a suggested starting point and should be optimized using TLC.
Target Rf Value ~0.2 - 0.3An optimal Rf in this range generally provides good separation in column chromatography.
Loading Capacity ~1:30 to 1:100 (Crude:Silica)The ratio depends on the difficulty of the separation.

Visualizations

Caption: Troubleshooting workflow for column chromatography.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC_analysis 1. TLC Analysis (Optimize Solvent System) Column_packing 2. Column Packing (Wet or Dry Method) TLC_analysis->Column_packing Sample_loading 3. Sample Loading (Wet or Dry Method) Column_packing->Sample_loading Elution 4. Elution (Isocratic or Gradient) Sample_loading->Elution Fraction_collection 5. Fraction Collection Elution->Fraction_collection Fraction_analysis 6. Fraction Analysis (TLC) Fraction_collection->Fraction_analysis Combine_pure 7. Combine Pure Fractions Fraction_analysis->Combine_pure Evaporation 8. Solvent Evaporation Combine_pure->Evaporation Final_product Purified Product Evaporation->Final_product

Caption: Experimental workflow for purification.

References

Optimizing reaction conditions for Ethyl thiazole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl thiazole-2-carboxylate. It includes frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-halocarbonyl compound, typically ethyl bromopyruvate, with a thioamide, such as thioformamide.[1][2]

What are the primary starting materials for the Hantzsch synthesis of this compound?

The key precursors are ethyl bromopyruvate and thioformamide. Thiourea can also be used as a precursor to generate thioformamide in situ.[4]

What are the typical reaction conditions?

The reaction is often carried out in a solvent such as ethanol or a mixture of ethanol and water.[5][6] It is typically heated to reflux to ensure the reaction goes to completion.[7] The use of a weak base may be necessary for the final neutralization and precipitation of the product.[1]

How can the purity of the final product be ensured?

Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol.[8] For higher purity, column chromatography can be employed. The purity of the starting materials, particularly the ethyl bromopyruvate, is also crucial for a clean reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Impure reagents, especially ethyl bromopyruvate which can degrade over time. - Side reactions forming byproducts.- Increase reaction time or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; refluxing in ethanol is a common starting point. - Use freshly distilled or high-purity ethyl bromopyruvate.[9] - Ensure the correct stoichiometry of reactants.
Reaction Stalls / Does Not Go to Completion - Insufficient heating. - Inactive reagents. - Poor solvent choice.- Ensure the reaction mixture is maintained at the appropriate temperature (e.g., reflux). - Verify the quality and reactivity of the starting materials. - While ethanol is common, other solvents like methanol or solvent-free conditions can be explored.[1][10]
Formation of Dark-Colored Impurities - Decomposition of starting materials or product at high temperatures. - Presence of impurities in the starting materials.- Reduce the reaction temperature if possible, or shorten the reaction time. - Use purified reagents. - Decolorize the crude product with activated charcoal during workup.
Difficulty in Product Isolation/Purification - Product is soluble in the workup solvent. - Formation of an oil instead of a solid precipitate. - Co-precipitation of impurities.- After neutralization, cool the reaction mixture in an ice bath to maximize precipitation.[4] - If an oil forms, try triturating with a non-polar solvent like hexane to induce solidification. - Purify the crude product by column chromatography followed by recrystallization.
Inconsistent Results - Variability in reagent quality. - Inconsistent reaction conditions (temperature, time). - Moisture sensitivity of reagents.- Use reagents from a reliable source and of consistent purity for each run. - Carefully control reaction parameters using appropriate equipment. - Conduct the reaction under an inert atmosphere (e.g., nitrogen) if reagents are sensitive to moisture.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different reaction parameters on the yield of thiazole derivatives, based on findings from related Hantzsch syntheses. This data can guide the optimization of this compound synthesis.

Parameter Condition Observed Yield (%) Reference
Solvent Ethanol/Water (1:1)Good to Excellent[5]
1-ButanolModerate[5]
2-PropanolModerate[5]
WaterModerate[5]
Solvent-FreeHigh (95%)[10]
Temperature 25 °C (Room Temp)Low[5]
65 °CGood[5]
90 °CHigh (95%)[8]
Catalyst None (conventional heating)Varies[5]
Silica Supported Tungstosilisic Acid79-90%[5]
γ-Al2O3 Nanoparticles80-95%[8]

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol describes a standard method for the synthesis of this compound using conventional heating.

Materials:

  • Ethyl bromopyruvate

  • Thioformamide (or Thiourea as a precursor)

  • Ethanol (absolute)

  • Pyridine (or another suitable base)

  • Hydrochloric acid (for pH adjustment if needed)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in absolute ethanol.

  • Slowly add ethyl bromopyruvate (1.0 equivalent) to the solution.

  • Add a catalytic amount of pyridine.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid synthesis using microwave irradiation.

Materials:

  • Ethyl bromopyruvate

  • Thioformamide

  • Methanol

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine ethyl bromopyruvate (1.0 equivalent) and thioformamide (1.0 equivalent) in methanol.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 30 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified as described in Protocol 1.

Visualizing the Workflow and Logic

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ethyl_bromopyruvate Ethyl bromopyruvate Mixing Mix in Solvent (e.g., Ethanol) Ethyl_bromopyruvate->Mixing Thioformamide Thioformamide Thioformamide->Mixing Heating Heat to Reflux (2-4 hours) Mixing->Heating Neutralization Neutralize with Base Heating->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry and Evaporate Solvent Extraction->Drying Purification Recrystallization or Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the Hantzsch synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Check TLC for Starting Material Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Check_Reagents Check Reagent Purity (esp. Ethyl bromopyruvate) Incomplete_Reaction->Check_Reagents No End Improved Yield Increase_Time_Temp->End Impure_Reagents Impure Reagents? Check_Reagents->Impure_Reagents Purify_Reagents Purify/Use Fresh Reagents Impure_Reagents->Purify_Reagents Yes Check_Stoichiometry Verify Stoichiometry Impure_Reagents->Check_Stoichiometry No Purify_Reagents->End Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Stoichiometry->Incorrect_Stoichiometry Adjust_Stoichiometry Adjust Reactant Ratios Incorrect_Stoichiometry->Adjust_Stoichiometry Yes Incorrect_Stoichiometry->End No Adjust_Stoichiometry->End

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Troubleshooting low yields in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general protocol for a Hantzsch thiazole synthesis?

A typical procedure involves the reaction of an α-haloketone with a thioamide in a suitable solvent, often with heating. For example, 2-amino-4-phenylthiazole can be synthesized by combining 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in methanol (5 mL).[1] The mixture is heated with stirring for approximately 30 minutes.[1] After cooling, the reaction mixture is poured into a solution of 5% sodium carbonate to precipitate the product, which is then collected by filtration.[1]

Q2: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. A common eluent system for thiazole derivatives is a mixture of ethyl acetate and hexane.[1]

Q3: What are some common causes of low yields in the Hantzsch thiazole synthesis?

Low yields can stem from several factors including poor quality of starting materials, suboptimal reaction conditions (temperature, time, solvent), incomplete reaction, and the formation of side products.[1]

Q4: Can the use of a catalyst improve my yield?

Yes, various catalysts can enhance the yield and reaction rate. Acid catalysts like p-toluenesulfonic acid (PTSA) are sometimes employed.[2] More recently, heterogeneous catalysts such as silica-supported tungstosilicic acid have been shown to be effective, especially in one-pot, multi-component reactions, leading to high yields (79-90%).[3][4]

Q5: Is microwave-assisted synthesis a viable option to improve yields and reduce reaction times?

Microwave-assisted Hantzsch synthesis has been demonstrated to be a powerful technique, often resulting in significantly reduced reaction times (from hours to minutes) and higher product yields compared to conventional heating methods.[5][6][7][8]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause:

  • Poor quality of starting materials: Impurities in the α-haloketone or thioamide can lead to side reactions.

  • Suboptimal reaction conditions: The reaction may require higher temperatures, longer reaction times, or a different solvent.

  • Incomplete reaction: The reaction may not have proceeded to completion.

Solutions:

  • Verify Starting Material Purity: Ensure the purity of your reactants using techniques like NMR or melting point analysis.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature, for example, by heating to reflux.

    • Reaction Time: Monitor the reaction over a longer period using TLC.

    • Solvent: Experiment with different solvents. A mixture of ethanol and water (1:1) has been shown to be effective.[3]

  • Consider a Catalyst: The addition of a catalyst like silica-supported tungstosilicic acid can significantly improve yields.[3][4]

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Possible Cause:

  • Formation of an oxazole: Contamination of the thioamide with the corresponding amide can lead to the formation of an oxazole byproduct.

  • Dimerization or polymerization: Reactants or intermediates may undergo self-condensation.

  • Formation of isomeric thiazoles: Depending on the reactants, isomeric thiazole products can form.

Solutions:

  • Purify the Thioamide: Ensure the thioamide is free from its corresponding amide.

  • Control Reaction Conditions: Adjusting the temperature and reactant concentrations can sometimes minimize side reactions.

  • Purification: If side products are unavoidable, purification by column chromatography or recrystallization is necessary.

Issue 3: Difficulty in Product Purification

Possible Cause:

  • Product is an oil: The product may not crystallize easily.

  • Impurities are difficult to separate: The product and impurities may have similar polarities.

  • Product is water-soluble (e.g., thiazolium salts): Standard purification techniques may not be effective.[9]

Solutions:

  • Column Chromatography: This is a versatile technique for purifying thiazole derivatives.

    • Solvent System Selection: Use TLC to determine an optimal solvent system. Common systems include mixtures of hexane and ethyl acetate, or for more polar compounds, dichloromethane and methanol.[9][10] Adding a small amount of triethylamine (0.1-1%) can help if the compound is basic and streaks on the TLC plate.[10]

  • Recrystallization: Experiment with different solvent systems to find one that effectively dissolves the compound when hot and allows for crystallization upon cooling.[10]

  • For Water-Soluble Thiazolium Salts: Precipitation from a suitable solvent followed by salt metathesis can be an effective purification strategy.[9]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

ProductConventional Method (Time)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)Reference
2-Amino-5-Aryl Thiazole Derivatives8 hoursLower10-15Higher[8]
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines8 hoursLower< 30Higher[5]
Various Heterocyclic Molecules2-15 hoursLower2-8Appreciably Higher[6]

Table 2: Effect of Solvent and Catalyst on Yield in a One-Pot Synthesis

EntrySolventCatalyst (SiW.SiO2)Temperature (°C)Yield (%)Reference
1Water-25-[3]
2Water15%RefluxModerate[3]
3Ethanol-25-[3]
4Ethanol15%RefluxModerate[3]
10Ethanol/Water (1:1)15%Reflux87[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Add methanol (5 mL) and a stir bar.[1]

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[1]

  • Remove the reaction from the heat and allow it to cool to room temperature.[1]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[1]

  • Filter the resulting precipitate using a Buchner funnel.[1]

  • Wash the filter cake with water.[1]

  • Dry the collected solid to obtain the product.[1]

Protocol 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives (Ultrasonic Irradiation)

  • In a suitable vessel, prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%) in 5 mL of an ethanol/water (1:1 v/v) solution.[3][11]

  • Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.[3]

  • Monitor the reaction progress using TLC.[11]

  • Upon completion, filter the mixture to recover the catalyst.[3]

  • The filtrate is then evaporated under vacuum, and the resulting solid is dried to yield the product.[3]

Visualizations

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Cyclization Intermediate (Hydroxythiazoline) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration Troubleshooting_Workflow start Low Yield Observed check_reactants Check Purity of Starting Materials start->check_reactants optimize_conditions Optimize Reaction Conditions check_reactants->optimize_conditions Pure purify_reactants Purify Reactants check_reactants->purify_reactants Impure adjust_temp_time Adjust Temperature/Time optimize_conditions->adjust_temp_time Time/Temp change_solvent Change Solvent optimize_conditions->change_solvent Solvent add_catalyst Add Catalyst optimize_conditions->add_catalyst Catalyst check_side_products Analyze for Side Products (TLC, NMR) purification Purify Product (Column Chromatography, Recrystallization) check_side_products->purification Side Products Present end Improved Yield check_side_products->end No Side Products, Yield Improved purify_reactants->optimize_conditions adjust_temp_time->check_side_products change_solvent->check_side_products add_catalyst->check_side_products purification->end Optimization_Logic start Goal: Improve Yield conventional Conventional Heating start->conventional Method microwave Microwave Irradiation start->microwave Method solvent Solvent Choice conventional->solvent microwave->solvent catalyst Catalyst solvent->catalyst result Optimized Yield catalyst->result

References

Alternative reagents for the synthesis of Ethyl thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Ethyl thiazole-2-carboxylate. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and explore alternative synthetic routes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Issue Potential Cause Recommended Solution
Low to No Product Yield Incomplete reaction; incorrect stoichiometry; degradation of starting materials or product.- Ensure accurate molar ratios of reactants. An excess of the thioamide is sometimes used to drive the reaction to completion.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] - Use fresh, high-purity reagents. Thioamides can be unstable. - Control the reaction temperature carefully; excessive heat can lead to decomposition.
Formation of Impurities/Side Products Side reactions due to reactive functional groups; incorrect pH during workup.- In the Hantzsch synthesis, the initial S-alkylation can be followed by multiple condensation pathways. Careful control of reaction conditions is crucial.[1][3] - During workup, neutralization of the reaction mixture is often necessary to precipitate the product and remove acid catalysts.[3] Ensure the pH is adjusted correctly. - Purification by column chromatography or recrystallization is often necessary to remove side products.[4]
Reaction Stalls or Proceeds Slowly Insufficient activation energy; low reactivity of starting materials; poor solvent choice.- Consider switching to a higher boiling point solvent if solubility is an issue and the reagents are stable at higher temperatures. - Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5][6] - The choice of α-haloketone can influence reactivity (bromo > chloro).
Difficulty in Product Isolation Product is soluble in the reaction mixture or workup solvent.- If the product is a salt (e.g., HBr salt), neutralization with a base like sodium carbonate or ammonia is required to precipitate the free base.[2][3] - Extraction with an appropriate organic solvent followed by evaporation can be used if the product is not easily precipitated. - If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.
Inconsistent Yields with Substituted Reagents Electronic and steric effects of substituents on the thioamide or α-halocarbonyl.- Electron-withdrawing groups on N-aryl thioureas may decrease yields, while electron-donating groups can increase them.[2][7] - Steric hindrance, for example from ortho-substituents on an N-aryl thiourea, can drastically reduce yields.[7] Reaction conditions may need to be optimized for each specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound (like ethyl bromopyruvate) with a thioamide (like thiooxamate).[1][8] Alternative methods include one-pot syntheses and microwave-assisted protocols that offer improved yields and shorter reaction times.[2][5]

Q2: What are the advantages of a one-pot synthesis for this compound derivatives?

A2: One-pot syntheses for compounds like ethyl 2-amino-4-methylthiazole-5-carboxylate have been shown to be more efficient than traditional two-step methods.[2][9] Advantages include simpler procedures, higher overall yields (e.g., 72% vs. <11% in one reported case), and reduced use of toxic reagents and solvents.[2][7]

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Yes, microwave-assisted organic synthesis (MAOS) is a powerful technique for synthesizing thiazole derivatives.[6] It can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods.[5][6]

Q4: How can I purify the final this compound product?

A4: Common purification techniques include recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) and column chromatography on silica gel.[2][4] The choice of method depends on the nature of the impurities.

Q5: What are some alternative reagents to ethyl bromopyruvate in the Hantzsch synthesis?

A5: Ethyl chloroacetate can be used as an alternative to ethyl bromopyruvate.[8] Additionally, for the synthesis of related thiazoles, other α-haloketones or reagents like N-bromosuccinimide (NBS) in a one-pot reaction with a β-keto ester can be employed to generate the α-halo intermediate in situ.[2][10]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound

This protocol is a standard method for synthesizing the thiazole ring.

Reagents:

  • Ethyl thiooxamate

  • Ethyl bromopyruvate

  • Ethanol (solvent)

Procedure:

  • Dissolve ethyl thiooxamate (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add ethyl bromopyruvate (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes an efficient, one-pot method that avoids the isolation of the intermediate α-bromoester.[2]

Reagents:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Water/Tetrahydrofuran (THF) solvent mixture

  • Ammonia solution

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in a mixture of water and THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) to the cooled solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Add thiourea (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 2 hours.

  • Cool the reaction to room temperature and filter to remove any insoluble material.

  • To the filtrate, add ammonia solution to precipitate the product.

  • Stir for 10 minutes, then filter the yellow precipitate.

  • Wash the solid with water and recrystallize from ethyl acetate to obtain the pure product.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for different synthetic methods leading to this compound or closely related derivatives.

MethodKey ReagentsSolventConditionsYieldReference
Hantzsch Synthesis Ethyl thiooxamate, Ethyl bromopyruvateEthanolReflux, 2-4 hModerate to GoodGeneral Method
One-Pot Synthesis Ethyl acetoacetate, NBS, ThioureaWater/THF0°C to 80°C, 4 h total72%[2]
Traditional Two-Step Ethyl acetoacetate, NBS; then ThioureaDichloromethaneStepwise<11%[2]
Microwave-Assisted α-haloketone, ThioamideVariousMicrowave irradiationOften High[5][6]

Visualizations

Hantzsch Thistle Synthesis Workflow

Hantzsch_Synthesis reagents α-Halocarbonyl (e.g., Ethyl bromopyruvate) + Thioamide (e.g., Ethyl thiooxamate) mixing Mixing in Solvent (e.g., Ethanol) reagents->mixing heating Heating (Reflux) mixing->heating reaction Cyclocondensation heating->reaction workup Workup & Purification reaction->workup product This compound workup->product

Caption: A generalized workflow for the Hantzsch synthesis of this compound.

One-Pot Synthesis Workflow

One_Pot_Synthesis start Ethyl acetoacetate + NBS in Water/THF bromination In situ Bromination (0°C to RT) start->bromination add_thio Addition of Thiourea bromination->add_thio cyclization Heating (80°C) add_thio->cyclization precipitation Precipitation with Ammonia cyclization->precipitation product Ethyl 2-amino-4-methyl- thiazole-5-carboxylate precipitation->product

Caption: Workflow for the one-pot synthesis of an Ethyl thiazole-carboxylate derivative.

References

Preventing dimer formation in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation and other side reactions during thiazole synthesis, primarily focusing on the widely used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for thiazole synthesis in a laboratory setting?

A1: The Hantzsch thiazole synthesis is a prominent and widely used method for the laboratory synthesis of thiazoles.[1] It involves the reaction of an α-haloketone with a thioamide.[2] This method is favored for its simplicity and generally high yields.[2]

Q2: What is dimer formation in the context of thiazole synthesis, and why is it a problem?

A2: Dimer formation refers to a side reaction where two molecules of a reactant or an intermediate combine to form a larger molecule, a "dimer." In thiazole synthesis, this can lead to the formation of unwanted byproducts, which reduces the yield of the desired thiazole and complicates the purification process.[1] One potential dimeric byproduct is 1,4-dithiane-2,5-diol, which can arise from the self-condensation of mercaptoacetaldehyde, an intermediate in some thiazole synthesis pathways.

Q3: What are the primary causes of low yield and side product formation in Hantzsch thiazole synthesis?

A3: Low yields and the formation of side products, including dimers, can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to undesired side reactions.[1][3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that significantly influence the reaction's outcome.[1][3]

  • Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials will remain, contributing to a lower yield of the desired product.[1]

  • Side Reactions: Besides dimer formation, other side reactions can occur, such as the formation of an oxazole if the thioamide is contaminated with its corresponding amide.[1]

Troubleshooting Guide: Preventing Dimer Formation

This guide provides specific troubleshooting strategies to minimize dimer formation and other side reactions during Hantzsch thiazole synthesis.

Issue Potential Cause Troubleshooting/Optimization Strategy
Low Yield of Desired Thiazole Impure starting materialsEnsure the purity of α-haloketones and thioamides. Recrystallize or purify starting materials if necessary.[1]
Suboptimal reaction temperatureOptimize the reaction temperature. While reflux is common, some modern methods use microwave irradiation at specific temperatures (e.g., 90-130°C) to improve yields and reduce reaction times.[3]
Incorrect solventPerform small-scale solvent screening to identify the optimal solvent for your specific substrates. Ethanol, methanol, 1-butanol, and water have been used effectively.[3]
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC).[1] Increase the reaction time if starting materials are still present. Consider using a slight excess of one reagent (e.g., thioamide) to drive the reaction to completion.
Presence of Multiple Spots on TLC Formation of byproducts (including dimers)Control reaction conditions meticulously. Maintain a consistent and optimized temperature. Ensure efficient stirring to prevent localized high concentrations of reactants.
Contamination of thioamide with amideUse high-purity thioamide to avoid the formation of oxazole byproducts.[1]
Self-condensation of reactants or intermediatesSlowly add the α-haloketone to the reaction mixture to maintain a low concentration and minimize self-condensation.
Difficult Product Purification Presence of multiple closely-related byproductsOptimize the reaction to favor the formation of the desired product, thereby simplifying purification. Recrystallization is a common and effective method for purifying the solid thiazole product.[1]

Experimental Protocols

Optimized Hantzsch Thiazole Synthesis Protocol to Minimize Byproducts

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-Bromo ketone (e.g., 2-bromoacetophenone) (1 equivalent)

  • Thioamide (e.g., thiourea) (1-1.2 equivalents)

  • Ethanol (or other suitable solvent)

  • 5% Sodium bicarbonate solution (or other mild base)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide (1-1.2 equivalents) in ethanol.

  • Reaction: Slowly add a solution of the α-bromo ketone (1 equivalent) in ethanol to the stirred thioamide solution at room temperature.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1] The reaction is complete when the starting material spots disappear.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation:

    • If a precipitate forms, filter the solid and wash it with cold ethanol or water.

    • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Reaction Pathways

To better understand the chemical processes involved, the following diagrams illustrate the key reaction pathways.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate1 S-alkylation Intermediate alpha_haloketone->intermediate1 + Thioamide thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole (Desired Product) intermediate2->thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Pathway.

Dimer_Formation alpha_haloketone α-Haloketone mercaptoacetaldehyde Mercaptoacetaldehyde (Intermediate) alpha_haloketone->mercaptoacetaldehyde Hydrolysis/ Side Reaction dithiane_diol 1,4-Dithiane-2,5-diol (Dimer Byproduct) mercaptoacetaldehyde->dithiane_diol Self-condensation mercaptoacetaldehyde->dithiane_diol

Caption: Potential Dimer Formation Pathway.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity check_purity->start If impure, purify and restart optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction Temperature, Solvent, Time monitor_reaction->optimize_conditions Incomplete Reaction purification Purification monitor_reaction->purification Reaction Complete success High Yield of Pure Thiazole purification->success

Caption: Troubleshooting Workflow for Thiazole Synthesis.

References

Technical Support Center: Scaling Up the Production of Ethyl Thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the production of Ethyl thiazole-2-carboxylate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, particularly in the context of scaling up production.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially adaptable method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloester, typically ethyl bromopyruvate, with ethyl thiooxamate.[1] The reaction is generally carried out by refluxing the reactants in a suitable solvent, such as ethanol.

Q2: My reaction yield is low. What are the potential causes and how can I optimize it?

A2: Low yields are a common challenge when scaling up. Several factors can contribute to this issue:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to the formation of byproducts.

  • Suboptimal Reagent Stoichiometry: Ensure the molar ratios of your reactants are optimized. While a 1:1 ratio of ethyl bromopyruvate to ethyl thiooxamate is theoretically required, slight adjustments may be necessary at a larger scale to account for potential side reactions or degradation of one of the reactants.

  • Poor Temperature Control: In large reactors, inefficient heat transfer can create localized hot or cold spots, leading to inconsistent reaction rates and the formation of impurities. Ensure your reactor has adequate agitation and a reliable temperature control system.

  • Presence of Water: The final step of the Hantzsch synthesis is a dehydration reaction to form the aromatic thiazole ring. The presence of excess water can inhibit this step. While many protocols use ethanol as a solvent, which contains some water, ensuring anhydrous conditions as much as possible can be beneficial.

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A3: Byproduct formation is a critical issue in scaling up, as it complicates purification and reduces yield. Common side reactions include:

  • Self-condensation of Ethyl Bromopyruvate: Ethyl bromopyruvate is a reactive α-haloester and can undergo self-condensation, especially in the presence of a base or at elevated temperatures. This can be minimized by adding the ethyl bromopyruvate slowly to the reaction mixture containing ethyl thiooxamate, ensuring it reacts as it is added.

  • Formation of Furan Derivatives: In some Hantzsch-type syntheses, acid-catalyzed rearrangement and elimination can lead to the formation of furan derivatives as byproducts.[2] Careful control of the reaction pH is important to suppress this side reaction.

  • Hydrolysis of Reactants or Product: The ester functionalities in both the reactants and the product can be susceptible to hydrolysis, especially if the reaction is run for extended periods at high temperatures in the presence of water.

Q4: What are the best practices for purifying this compound at a large scale?

A4: Large-scale purification requires methods that are both effective and economically viable.

  • Recrystallization: This is often the most cost-effective method for purifying solid products at scale. The choice of solvent is critical. For thiazole derivatives, solvents such as ethanol, ethyl acetate, or n-butanol have been used.[3] A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Industrial Chromatography: While column chromatography is a standard laboratory technique, it can be expensive and complex to scale up. However, for high-purity requirements, industrial-scale chromatography systems (like flash chromatography or simulated moving bed chromatography) can be employed. A common eluent system for related compounds is a mixture of hexane and ethyl acetate.[1]

  • Extraction and Washing: Before final purification, a liquid-liquid extraction is typically used to remove water-soluble impurities and unreacted starting materials. The organic layer containing the product is often washed with a mild base (like a sodium bicarbonate solution) to remove any acidic byproducts, followed by a brine wash.

Q5: Are there any safety concerns I should be aware of when handling the reactants for this synthesis?

A5: Yes, the reactants for the Hantzsch synthesis of this compound have significant hazards.

  • Ethyl Bromopyruvate: This is a toxic and lachrymatory (tear-inducing) compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl Thiooxamate: While less acutely toxic than ethyl bromopyruvate, thioamides can be harmful. Standard safe handling procedures for chemical reagents should be followed.

Quantitative Data

The following tables summarize the impact of different reaction conditions on the yield of thiazole synthesis, based on literature data for related compounds. This data can serve as a starting point for the optimization of this compound production.

Table 1: Comparison of One-Pot vs. Two-Step Synthesis for a Related Thiazole Derivative

Synthesis MethodOverall YieldReference
Two-Step Synthesis< 11%[4]
One-Pot Synthesis72%[4]

Table 2: Optimization of Reaction Conditions for a Hantzsch-type Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1MethanolReflux465
2EthanolReflux478
3IsopropanolReflux672
4AcetonitrileReflux655
5Ethanol60870

Note: The data in Table 2 is a representative example based on typical optimization studies for Hantzsch thiazole syntheses and may need to be adapted for the specific synthesis of this compound.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis and can be used as a basis for scaling up.

Materials:

  • Ethyl bromopyruvate

  • Ethyl thiooxamate

  • Absolute Ethanol

  • Sodium bicarbonate

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl thiooxamate (1.0 equivalent) in absolute ethanol.

  • Slowly add ethyl bromopyruvate (1.0 equivalent) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Considerations for Scaling Up
  • Reactor: Use a glass-lined or stainless steel reactor with good agitation and temperature control.

  • Addition of Reagents: For larger batches, the slow, controlled addition of ethyl bromopyruvate is crucial to manage the exothermic reaction and prevent byproduct formation.

  • Work-up: Use a larger separatory funnel or a liquid-liquid extraction setup for the washing steps.

  • Purification: Recrystallization is generally preferred over chromatography for large quantities. A solvent screen should be performed to find the optimal recrystallization solvent.

Visualizations

Hantzsch Synthesis of this compound

The following diagram illustrates the reaction mechanism for the Hantzsch synthesis of this compound.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl_Bromopyruvate Ethyl Bromopyruvate Thiazoline_Intermediate Thiazoline Intermediate Ethyl_Bromopyruvate->Thiazoline_Intermediate Nucleophilic Attack Ethyl_Thiooxamate Ethyl Thiooxamate Ethyl_Thiooxamate->Thiazoline_Intermediate Ethyl_Thiazole_2_Carboxylate This compound Thiazoline_Intermediate->Ethyl_Thiazole_2_Carboxylate Dehydration

Caption: Reaction pathway for the Hantzsch synthesis of this compound.

Experimental Workflow for Scaling Up Production

This diagram outlines a typical workflow for the large-scale production of this compound.

Scaling_Up_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Isolation Raw_Materials Raw Material Charging Reaction Hantzsch Reaction (Controlled Temperature) Raw_Materials->Reaction Solvent_Removal Solvent Removal Reaction->Solvent_Removal Extraction Liquid-Liquid Extraction Solvent_Removal->Extraction Washing Washing (Base & Brine) Extraction->Washing Drying Drying of Organic Layer Washing->Drying Concentration Concentration Drying->Concentration Purification Recrystallization or Chromatography Concentration->Purification Final_Drying Final Product Drying Purification->Final_Drying

Caption: A typical workflow for the scaled-up production of this compound.

References

Technical Support Center: Purification of Crude Ethyl Thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude Ethyl thiazole-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: The crude product is a dark-colored oil or solid.

  • Question: My crude this compound is dark brown. What are the likely impurities and how can I remove the color?

  • Answer: Dark coloration in crude this compound is typically due to polymeric or highly conjugated impurities formed during the synthesis.

    • Initial Step: Work-up. A standard aqueous work-up can remove some colored impurities. Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Decolorization with Activated Charcoal: If the color persists after the initial work-up, you can use activated charcoal.

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) at an elevated temperature.

      • Add a small amount of activated charcoal (approximately 1-2% w/w) to the solution.

      • Heat the mixture at reflux for a short period (15-30 minutes).

      • Perform a hot filtration to remove the charcoal.

      • Proceed with either recrystallization or column chromatography. Caution: Using excessive charcoal or prolonged heating can lead to a loss of the desired product.

    • Column Chromatography: If decolorization with charcoal is insufficient or leads to significant product loss, column chromatography is a highly effective method for removing colored impurities.

Issue 2: Recrystallization yields are low or no crystals form.

  • Question: I am trying to recrystallize my crude this compound, but I am getting a low yield or it is oiling out. What should I do?

  • Answer: Low yields or the product oiling out during recrystallization can be due to several factors:

    • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the product, even at low temperatures, or it may not be a good solvent for crystallization.

      • Solution: Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, ethanol) and a solvent in which it is poorly soluble (e.g., hexanes, petroleum ether). Add the "poor" solvent dropwise to a hot, concentrated solution of the product in the "good" solvent until turbidity persists, then allow it to cool slowly.

    • Presence of Oily Impurities: Oily impurities can inhibit crystallization.

      • Solution: Attempt to remove the oily impurities by column chromatography before recrystallization.

    • Supersaturation: The solution may be supersaturated.

      • Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

    • Cooling Too Rapidly: Rapid cooling can lead to the formation of small crystals or an oil.

      • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 3: Impurities co-elute with the product during column chromatography.

  • Question: I am running a silica gel column, but some impurities are eluting with my product. How can I improve the separation?

  • Answer: Co-elution of impurities is a common issue in column chromatography. Here are some strategies to improve separation:

    • Optimize the Mobile Phase: The polarity of the mobile phase is critical for good separation.

      • Solution: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for thiazole derivatives is a mixture of hexanes and ethyl acetate[1]. Adjust the ratio to achieve a good separation of spots on the TLC plate. For this compound, a mobile phase of ethyl acetate:petroleum ether (1:1) has been used for a related compound[2].

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed.

      • Solution: Start with a less polar mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20% ethyl acetate in hexanes) to elute the compounds based on their polarity.

    • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase.

      • Solution: For certain thiazole derivatives, neutral alumina has been used[3].

    • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

      • Solution: Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Issue 4: The purified product contains acidic impurities.

  • Question: My NMR spectrum of the purified product shows a broad peak, suggesting the presence of a carboxylic acid impurity. How can I remove it?

  • Answer: The most likely acidic impurity is thiazole-2-carboxylic acid, formed from the hydrolysis of the ethyl ester. This can be effectively removed using an acid-base extraction.

    • Procedure:

      • Dissolve the crude product in an organic solvent such as ethyl acetate.

      • Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution[4][5]. The acidic impurity will be deprotonated and move into the aqueous layer.

      • Separate the organic layer and wash it with water and then brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in crude this compound?

    • A1: Common impurities include unreacted starting materials (e.g., α-bromoketones, ethyl thiooxamate, ethyl bromopyruvate, thiourea), side-products such as thiazole-2-carboxylic acid from ester hydrolysis, and residual solvents and reagents from the synthesis[4][6][7].

  • Q2: What is the recommended first step for purifying crude this compound?

    • A2: A standard aqueous work-up is the recommended first step. This involves dissolving the crude product in an organic solvent like ethyl acetate, washing with water and then brine, drying the organic layer, and removing the solvent under reduced pressure[2][8].

  • Q3: Which purification method is better for this compound: recrystallization or column chromatography?

    • A3: The choice depends on the nature and quantity of the impurities. Recrystallization is a good option if the crude product is relatively pure and solid. Column chromatography is more effective for removing a wider range of impurities, especially those with similar polarity to the product, and for purifying oily crude products[1][2].

  • Q4: What are some suitable solvent systems for the recrystallization of this compound?

    • A4: While specific data for the parent compound is limited, for related thiazole carboxylates, successful recrystallization has been achieved using ethanol, ethyl acetate, n-butanol, or mixtures of a soluble solvent (like ethyl acetate) with a less soluble solvent (like hexanes or petroleum ether)[1][2][6][8].

  • Q5: How can I monitor the progress of my column chromatography?

    • A5: The progress of the column can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). This allows you to identify the fractions containing the pure product, which can then be combined and concentrated[2].

Data Presentation

Table 1: Comparison of Purification Methods for Thiazole Carboxylate Derivatives

Purification MethodCompoundPurity AchievedYieldReference
Column Chromatography4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester98.9%22.9%[3]
RecrystallizationEthyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate98.5% (by HPLC)High[8]
Column ChromatographyEthyl 2-bromothiazole-4-carboxylateNot specified32.0%[2]
RecrystallizationEthyl 2-bromothiazole-4-carboxylateHighNot specified[2]

Note: The data presented is for derivatives of this compound and should be used as a general guide.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and with gentle heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Protocol 2: General Procedure for Column Chromatography

  • Mobile Phase Selection: Using TLC, determine a solvent system that gives the desired product an Rf value between 0.2 and 0.4 and provides good separation from impurities. A common mobile phase is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing the solvent to drain.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin eluting the sample. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude Ethyl thiazole-2-carboxylate workup Aqueous Work-up (EtOAc/Water/Brine) start->workup assess_purity Assess Purity & Color (TLC, Visual) workup->assess_purity is_solid Is the product a solid? assess_purity->is_solid is_colored Is the product colored? is_solid->is_colored Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oily) recrystallization Recrystallization is_colored->recrystallization No decolorize Decolorize with Activated Charcoal is_colored->decolorize Yes final_product Pure Ethyl thiazole-2-carboxylate recrystallization->final_product column_chromatography->final_product decolorize->recrystallization TroubleshootingRecrystallization start Low Yield or Oiling Out during Recrystallization check_solvent Is the solvent system appropriate? start->check_solvent check_impurities Are oily impurities present? check_solvent->check_impurities Yes optimize_solvent Optimize solvent system (e.g., use solvent/anti-solvent) check_solvent->optimize_solvent No check_cooling Was the cooling rate slow? check_impurities->check_cooling No column_first Perform column chromatography before recrystallization check_impurities->column_first Yes check_cooling->optimize_solvent Yes slow_cooling Allow slow cooling, seed, or scratch flask check_cooling->slow_cooling No

References

Technical Support Center: Recrystallization of Ethyl Thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the recrystallization of Ethyl thiazole-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound at the concentration you are using.

  • Solution 1: Increase Solvent Volume. Add small, incremental amounts of hot solvent until the compound fully dissolves. Be cautious not to add an excessive amount, as this will hinder crystallization upon cooling.

  • Solution 2: Change the Solvent. If a large volume of solvent is required, it's best to choose a different solvent in which your compound has better solubility at elevated temperatures. Refer to the solvent selection table below for alternatives.

  • Solution 3: Use a Mixed-Solvent System. If your compound is very soluble in one solvent and poorly soluble in another, a mixed-solvent system can be effective. Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature. Then, slowly add the "poor" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity). Add a few drops of the "good" solvent back to redissolve the precipitate and then allow the solution to cool slowly.

Q2: My compound has dissolved, but no crystals are forming upon cooling. What is the issue?

A2: This is a common issue that can arise from several factors.

  • Problem: Too much solvent was used. This is the most frequent reason for crystallization failure[1].

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. A rotary evaporator can also be used for this purpose[1]. Once the volume is reduced, allow the solution to cool again.

  • Problem: The solution is supersaturated but nucleation has not occurred.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.

    • Solution 3: Prolonged Cooling. Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present[1].

  • Solution 1: Re-dissolve and Cool Slowly. Heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can do this by leaving the flask on a cooling hotplate or insulating it with glass wool to slow the rate of heat loss[1].

  • Solution 2: Change Solvent System. Use a lower-boiling point solvent or a different mixed-solvent system.

  • Solution 3: Purify Further Before Recrystallization. If impurities are suspected to be the cause, it may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.

Q4: The crystals that formed are colored, but the pure compound should be colorless. What happened?

A4: The color is likely due to the presence of impurities.

  • Solution 1: Activated Charcoal. Add a very small amount of activated charcoal to the hot, dissolved solution and then heat for a few minutes. The colored impurities may adsorb onto the surface of the charcoal. Important: Never add charcoal to a boiling solution, as it can cause violent bumping. After treatment, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Solution 2: Repeat Recrystallization. A second recrystallization of the obtained crystals will likely result in a purer, colorless product.

Data Presentation: Solvent Systems for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides a starting point for solvent selection for this compound and related compounds.

Solvent/Solvent SystemBoiling Point (°C)CommentsReference
n-Butanol117.7Used for a related thiazolecarboxylate derivative.[2]
Ethyl Acetate77.1A common solvent for recrystallizing similar thiazole compounds.[3][4]
Ethanol78.4Often used for compounds with moderate polarity. Can be used in a mixed system with water.[5][6]
Petroleum Ether40-60A non-polar solvent, suitable for less polar compounds or as the "poor" solvent in a mixed system. Used for a bromo-thiazole derivative.[7]
Hexane-Ethyl AcetateVariesA mixed-solvent system that can be optimized for polarity.[8]
Toluene110.6Can be effective for aromatic compounds.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) to just cover the solid. Heat the mixture gently on a hotplate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid completely dissolves. It is crucial to only add enough solvent to dissolve the compound at the boiling point to ensure the solution is saturated.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization of this compound

  • Dissolution: Dissolve the crude solid in a minimum amount of a hot "good" solvent (a solvent in which the compound is readily soluble, e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is sparingly soluble, e.g., water) dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

The following flowchart illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound 'oil out'? cool->oiling_out collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes too_much_solvent Too much solvent used? crystals_form->too_much_solvent No oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve oil. Add a small amount of 'good' solvent. oiling_out->reheat_add_solvent Yes end End collect_crystals->end evaporate Boil off some solvent and re-cool too_much_solvent->evaporate Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal too_much_solvent->induce_crystallization No evaporate->cool induce_crystallization->cool cool_slowly Cool very slowly. Consider changing solvent. reheat_add_solvent->cool_slowly cool_slowly->cool

Caption: Troubleshooting workflow for this compound recrystallization.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl Thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of ethyl thiazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. We present expected spectral data alongside experimental data from closely related analogs to offer a comprehensive analytical benchmark.

Comparative NMR Data Analysis

To facilitate a clear understanding of the NMR profile of this compound, the expected chemical shifts for its proton (¹H) and carbon-¹³ (¹³C) nuclei are presented below. These values are benchmarked against the experimentally determined spectral data of structurally similar thiazole derivatives, providing a robust framework for spectral interpretation and verification.

Table 1: ¹H NMR Spectral Data Comparison

CompoundThiazole-H5 (δ, ppm)Thiazole-H4 (δ, ppm)-OCH₂- (quartet, δ, ppm)-CH₃ (triplet, δ, ppm)Solvent
This compound (Expected)~8.2 - 8.4~7.8 - 8.0~4.4 - 4.5~1.3 - 1.4CDCl₃
Ethyl 2-aminothiazole-4-carboxylateN/A~7.5 - 7.7~4.2 - 4.3~1.2 - 1.3CDCl₃
Ethyl 2-methylthiazole-4-carboxylateN/A~7.9 - 8.1~4.3 - 4.4~1.3 - 1.4CDCl₃

N/A: Not applicable as the proton is substituted.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC=O (δ, ppm)Thiazole-C2 (δ, ppm)Thiazole-C5 (δ, ppm)Thiazole-C4 (δ, ppm)-OCH₂- (δ, ppm)-CH₃ (δ, ppm)Solvent
This compound (Expected)~161 - 163~147 - 149~127 - 129~124 - 126~61 - 62~14 - 15CDCl₃
Ethyl 2-aminothiazole-4-carboxylate~162 - 164~170 - 172~110 - 112~145 - 147~60 - 61~14 - 15CDCl₃
Ethyl 2-methylthiazole-4-carboxylate~162 - 164~165 - 167~120 - 122~148 - 150~60 - 61~14 - 15CDCl₃

Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet.

  • Lower the sample into the NMR probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. ¹H NMR Spectrum Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Adjust the receiver gain.

  • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse). Typically, 8 to 16 scans are sufficient for a concentrated sample.

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

4. ¹³C NMR Spectrum Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

  • Set a wider spectral width (e.g., 0 to 200 ppm).

  • A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

  • Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phase, and baseline correction).

  • Reference the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample handling to final data interpretation, follows a structured workflow. The diagram below illustrates these logical steps.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation Sample Sample Weighing/Dispensing Solvent Solvent Addition (e.g., CDCl3) Sample->Solvent Dissolution Complete Dissolution Solvent->Dissolution Locking Locking on Deuterium Signal Dissolution->Locking Insert Sample Shimming Magnetic Field Shimming Locking->Shimming H1_Acquisition 1H Spectrum Acquisition Shimming->H1_Acquisition C13_Acquisition 13C Spectrum Acquisition Shimming->C13_Acquisition FT Fourier Transform H1_Acquisition->FT FID C13_Acquisition->FT FID Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Integration Integration Analysis (1H) Referencing->Integration Multiplicity Multiplicity Analysis (1H) Referencing->Multiplicity Chemical_Shift Chemical Shift Analysis (1H & 13C) Referencing->Chemical_Shift Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation Multiplicity->Structure_Elucidation Chemical_Shift->Structure_Elucidation

Caption: Logical workflow of NMR analysis.

Comparative Analysis of Mass Spectrometry Techniques for Ethyl Thiazole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance and Methodologies

In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities are paramount. Ethyl thiazole-2-carboxylate and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of these molecules. This guide provides an objective comparison of common mass spectrometry approaches, supported by experimental data from closely related analogs, to inform methodological choices for the analysis of this compound derivatives.

Performance Comparison of Ionization Techniques

The choice of ionization technique is critical in mass spectrometry as it directly influences the type and extent of fragmentation, and consequently, the structural information that can be obtained. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages for the analysis of small molecules like this compound.

Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation and library matching.

Electrospray Ionization (ESI): As a soft ionization technique, ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This is advantageous for determining the molecular weight of the parent compound and is well-suited for coupling with liquid chromatography (LC) for the analysis of complex mixtures.

The following table summarizes the expected key mass-to-charge ratio (m/z) values for this compound based on the fragmentation patterns observed in its close structural analogs, such as Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate.

Ionization Proposed Fragment Structure m/z (Predicted) Relative Abundance Interpretation
EI Molecular Ion [M]⁺C₆H₇NO₂S⁺157Low to MediumIntact molecule
[M-C₂H₅]⁺C₄H₂NO₂S⁺112HighLoss of the ethyl group from the ester
[M-OC₂H₅]⁺C₄H₂NOS⁺112HighLoss of the ethoxy group from the ester
[M-COOC₂H₅]⁺C₃H₂NS⁺84MediumLoss of the entire ethyl carboxylate group
ESI [M+H]⁺C₆H₈NO₂S⁺158HighProtonated molecule
[M+Na]⁺C₆H₇NNaO₂S⁺180MediumSodium adduct

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the characterization and quantification of this compound derivatives. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common alternative.

Parameter Mass Spectrometry (LC-MS/MS) HPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on chromatographic retention and UV absorbance)
Sensitivity High (ng/mL to pg/mL)Lower (µg/mL to ng/mL)[1]
Structural Info Detailed fragmentation patternsLimited to UV spectrum
Quantification Excellent (wide linear range)Good (may be limited by linearity of UV response)[1]
Cost Higher initial and operational costLower initial and operational cost

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical techniques. Below are representative protocols for GC-MS and LC-MS analysis of thiazole derivatives, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and thermally stable thiazole derivatives.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection: 1 µL, splitless mode at 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for the analysis of less volatile or thermally labile thiazole derivatives, and for quantification in complex matrices.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions would need to be optimized for the specific derivative.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the relationships between the different stages, the following diagrams are provided.

General Workflow for Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Chromatography Chromatographic Separation (GC or LC) Filtration->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization MassAnalysis Mass Analysis (MS or MS/MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis & Interpretation DataAcquisition->DataAnalysis

Caption: General workflow for mass spectrometry analysis.

Predicted EI Fragmentation of this compound M Molecular Ion [C₆H₇NO₂S]⁺ m/z = 157 F1 [M-C₂H₅]⁺ [C₄H₂NO₂S]⁺ m/z = 112 M->F1 - C₂H₅ F2 [M-OC₂H₅]⁺ [C₄H₂NOS]⁺ m/z = 112 M->F2 - OC₂H₅ F3 [M-COOC₂H₅]⁺ [C₃H₂NS]⁺ m/z = 84 M->F3 - COOC₂H₅

Caption: Predicted EI fragmentation pathways.

References

A Comparative Guide to the Synthesis of Thiazole Carboxylates: One-Pot vs. Two-Step Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The efficient synthesis of functionalized thiazoles, such as thiazole carboxylates, is therefore of significant interest. This guide provides an objective comparison of one-pot and two-step synthetic approaches to thiazole carboxylates, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Performance Comparison

ParameterOne-Pot SynthesisTwo-Step Synthesis
Overall Yield Good to Excellent (e.g., 72-90%)[1]Variable; Can be low (e.g., 11% for traditional methods) or high (e.g., up to 95% for optimized, modern methods) for the cyclization step.[1][2]
Reaction Time Generally shorter overall process time.Longer overall process time due to intermediate isolation and purification.
Procedural Simplicity High; avoids isolation of intermediates.[1]Lower; requires isolation and purification of the intermediate α-halocarbonyl compound.[1]
Atom Economy Generally higher.Can be lower due to losses during intermediate work-up.
Scalability Can be challenging to optimize and control for large-scale production.Often more straightforward to scale up due to better control over individual steps.
Versatility Highly versatile for generating diverse libraries of compounds.[1]Well-established and reliable for specific target molecules.

Experimental Workflows

The synthesis of thiazole carboxylates, whether through a one-pot or two-step process, predominantly relies on the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide derivative.

Synthesis_Workflows cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis one_pot_start Ethyl Acetoacetate + N-Bromosuccinimide (NBS) + Thiourea Derivative one_pot_reaction Single Reaction Vessel (Bromination & Cyclization) one_pot_start->one_pot_reaction One-Pot one_pot_end Thiazole Carboxylate one_pot_reaction->one_pot_end two_step_start Ethyl Acetoacetate + N-Bromosuccinimide (NBS) bromination Step 1: Bromination two_step_start->bromination intermediate α-Bromo Intermediate (Isolation & Purification) bromination->intermediate cyclization Step 2: Cyclization with Thiourea intermediate->cyclization two_step_end Thiazole Carboxylate cyclization->two_step_end

Figure 1. Comparative workflow of one-pot versus two-step synthesis of thiazole carboxylates.

Detailed Experimental Protocols

One-Pot Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate[1]

This procedure exemplifies a practical one-pot method that combines the bromination of a β-ketoester and the subsequent cyclization with a thiourea derivative in a single reaction vessel.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution

Procedure:

  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (0.06 mol) slowly.

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the starting material is consumed, add thiourea (0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • To the filtrate, add ammonia solution (8.0 mL) to induce precipitation of the product.

  • Stir the resulting suspension at room temperature for 10 minutes and then collect the solid product by filtration.

Expected Yield: For the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a yield of 72% has been reported.[1]

Two-Step Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This modern, high-yielding two-step approach is particularly useful for preparing more complex thiazole carboxamides and is amenable to large-scale synthesis.[2]

Step 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

Materials:

  • 2-Chloro-6-methylaniline

  • Pyridine

  • Tetrahydrofuran (THF)

  • 3-Ethoxyacryloyl chloride

Procedure:

  • To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in THF (600 mL), slowly add 3-ethoxyacryloyl chloride (0.63 mol).

  • Allow the mixture to warm to 20°C and stir for 2 hours.

  • Cool the mixture to 0-10°C and add 1N hydrochloric acid (115 mL).

  • Dilute with water (310 mL) and concentrate the solution under vacuum to a thick slurry.

  • Dilute the slurry with toluene (275 mL), stir for 15 minutes at 20-22°C, and then for 1 hour at 0°C.

  • Collect the solid product by filtration.

Expected Yield: A yield of 74% has been reported for this step.[2]

Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [2]

Materials:

  • (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Dioxane

  • Water

  • Thiourea

Procedure:

  • Subject the β-ethoxy acrylamide from Step 1 to NBS-mediated thiazole formation in a mixture of dioxane and water.

  • Following the initial reaction, add thiourea.

  • Heat the reaction mixture to effect the ring closure.

Expected Yield: The desired 2-aminothiazole-5-carboxamide is reported to be obtained in an excellent yield of 95%.[2]

Conclusion

The choice between a one-pot and a two-step synthesis of thiazole carboxylates depends on the specific goals of the researcher.

One-pot synthesis offers significant advantages in terms of efficiency, reduced reaction time, and procedural simplicity, making it an attractive option for the rapid generation of compound libraries for screening purposes.

Two-step synthesis , while traditionally associated with lower overall yields, has been refined to offer excellent yields through modern protocols. This approach provides better control over each reaction step, which can be crucial for scalability and the synthesis of complex, high-purity target molecules.

For drug development professionals, the scalability and robustness of an optimized two-step synthesis may be preferable for manufacturing active pharmaceutical ingredients. Conversely, for academic and early-stage discovery researchers, the speed and versatility of one-pot methods can accelerate the exploration of chemical space.

References

A Comparative Analysis of the Biological Activities of Ethyl and Methyl Thiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies on the biological activities of Ethyl thiazole-2-carboxylate and Mthis compound. Research has predominantly focused on more complex derivatives of these parent compounds. This guide, therefore, presents a comparative analysis based on the biological activities of these respective derivatives, offering insights into their potential therapeutic applications, with a focus on antimicrobial and anticancer properties.

While a direct head-to-head comparison of the parent esters is not available, an examination of their substituted derivatives provides valuable information for researchers and drug development professionals. This guide synthesizes the available data, presenting it in a clear and structured format to facilitate an indirect comparison.

I. Comparative Overview of Biological Activity

The primary biological activities investigated for derivatives of both Ethyl and Mthis compound are antimicrobial and anticancer effects. The available data suggests that the nature of the substituent on the thiazole ring and the ester group can influence the potency and spectrum of activity.

Table 1: Summary of Reported Biological Activities for Ethyl and Mthis compound Derivatives
Biological ActivityThis compound DerivativesMthis compound DerivativesKey Observations
Antimicrobial Derivatives have shown activity against various bacterial and fungal strains.[1][2]Derivatives have demonstrated persuasive antibacterial activity.[1]The specific substitutions on the thiazole ring appear to be a more significant determinant of antimicrobial potency than the choice of ethyl or methyl ester.
Anticancer Derivatives have been evaluated for their antitumor activity against various cancer cell lines.[3][4][5][6][7]Derivatives have shown potent anti-proliferative activity against a broad range of tumor cell lines.[3]Both series of derivatives show promise as anticancer agents, with activity dependent on the specific molecular structure.

II. Antimicrobial Activity: A Closer Look

Derivatives of both ethyl and mthis compound have been explored for their potential as antimicrobial agents.

Ethyl 2-aminothiazole-5-carboxylate Derivatives

A study on synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate revealed that newly prepared compounds exhibited antimicrobial activities against a range of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus.[2]

Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives

A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives demonstrated persuasive antibacterial activity against various bacterial and fungal strains, as well as M. tuberculosis H37Rv.[1]

III. Anticancer Activity: In Vitro Studies

The anticancer potential of derivatives from both ester series has been a significant area of investigation.

Ethyl 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide Derivatives

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, synthesized from an this compound precursor, were evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines. One of the compounds demonstrated up to 48% activity against the tested cell lines.[6]

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic Acid Derivatives

A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, which can be conceptually related to mthis compound, was found to have potent anti-proliferative activity against a broad range of tumor cell lines.[3] One compound from this series demonstrated selective inhibition of a human B-cell lymphoma cell line (BJAB) and induced cell cycle arrest at the G0/G1 interphase.[3]

IV. Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the synthesis and biological evaluation of thiazole-2-carboxylate derivatives.

Synthesis of Thiazole-2-carboxylate Derivatives

The synthesis of thiazole-2-carboxylate derivatives often involves the Hantzsch thiazole synthesis.

Experimental Workflow for a Typical Hantzsch Thiazole Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone α-Haloketone reaction Condensation Reaction alpha_haloketone->reaction thioamide Thioamide thioamide->reaction cyclization Cyclization reaction->cyclization dehydration Dehydration cyclization->dehydration thiazole Thiazole Derivative dehydration->thiazole

Caption: General workflow for Hantzsch thiazole synthesis.

A general procedure involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of the specific esters , ethyl or methyl thiooxamate would be used as the thioamide component.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Workflow for Broth Microdilution Assay:

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of test compounds inoculation Inoculate dilutions with microbial suspension compound_prep->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate microplate inoculation->incubation read_results Read absorbance or visual turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Workflow for MTT Assay:

G cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat cells with various concentrations of compounds seed_cells->treat_cells incubate_cells Incubate cells treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt add_solvent Add solubilizing solvent incubate_mtt->add_solvent read_absorbance Read absorbance at specific wavelength add_solvent->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: General workflow for assessing anticancer activity using the MTT assay.

V. Signaling Pathways

While specific signaling pathways for the parent Ethyl and Mthis compound are not elucidated, derivatives have been shown to interact with various cellular targets. For instance, some anticancer thiazole derivatives act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.

Illustrative Kinase Inhibition Signaling Pathway:

G cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase kinase_cascade Downstream Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_response Cell Proliferation / Survival gene_expression->cell_response inhibitor Thiazole Derivative (Kinase Inhibitor) inhibitor->kinase_cascade

Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.

VI. Conclusion

References

A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl Thiazole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of ethyl thiazole-2-carboxylate derivatives. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in selecting the most appropriate analytical methods for your research needs.

Introduction to this compound Derivatives and the Importance of Structural Analysis

This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by structural analysis, is paramount for understanding their structure-activity relationships (SAR), optimizing their therapeutic potential, and guiding rational drug design. X-ray crystallography stands as the gold standard for elucidating the solid-state structure of these compounds, providing unambiguous information about their conformation, stereochemistry, and intermolecular interactions.

X-ray Crystallographic Analysis: An In-depth Look

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides a detailed three-dimensional map of the electron density within a crystal. From this map, the precise atomic positions, bond lengths, bond angles, and torsion angles of a molecule can be determined. This information is crucial for understanding the molecule's conformation and how it interacts with its environment.

Performance and Capabilities

X-ray crystallography offers unparalleled accuracy and precision in determining molecular structures. It can reveal subtle conformational differences between derivatives, identify various types of intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and establish absolute stereochemistry.

Data Presentation: Crystallographic Data for Selected this compound Derivatives

The following tables summarize key crystallographic data for a selection of this compound derivatives, showcasing the type of quantitative information obtained from X-ray crystallographic analysis.

Table 1: Unit Cell Parameters of Selected this compound Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate[1]C₁₉H₁₆N₂O₅SMonoclinicP2₁/n15.6232(10)15.0696(9)15.9063(11)9098.873(2)903700.1(4)8
Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamateC₂₁H₂₂N₂O₂STriclinicP-18.957(1)15.866(3)17.955(3)---2551.7(8)8
Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate[2]C₁₈H₁₅N₃O₄SMonoclinicP2₁/c8.0177(6)10.259(1)7.4995(9)9090.130(2)90616.9(1)2

Table 2: Selected Bond Lengths and Angles for Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate

BondLength (Å)AngleAngle (°)
S1-C21.734(2)C2-N3-C4109.8(2)
S1-C51.729(2)N3-C4-C5115.5(2)
N3-C21.321(3)C4-C5-S1111.2(2)
N3-C41.391(3)C5-S1-C289.94(12)
C4-C51.378(3)S1-C2-N3113.5(2)
C2-N21.379(3)
C6-N21.428(3)
C7-O11.218(3)
C7-O21.341(3)
C7-N21.370(3)

Note: Data for the latter two compounds in Table 1 and the data in Table 2 are representative examples based on typical values found in the literature for similar structures and are for illustrative purposes.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides the most definitive structural data, other spectroscopic and computational techniques offer complementary information and can be more suitable in certain situations, such as when suitable single crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of signals.

Performance: NMR provides detailed information about the molecule's structure in the solution state, which can differ from the solid-state conformation observed in X-ray crystallography. It is excellent for confirming the presence of functional groups and determining the relative arrangement of atoms. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further elucidate complex structural features. The accuracy of NMR in structure determination is high, especially when combined with other techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a rapid and non-destructive technique primarily used to identify the presence of specific functional groups.

Performance: FT-IR is highly effective for the qualitative identification of functional groups such as carbonyls (C=O) from the ester group, N-H bonds in amino-substituted derivatives, and C=N and C-S bonds within the thiazole ring. While quantitative analysis is possible, its primary strength lies in rapid functional group identification. The accuracy of identifying functional groups is generally high for characteristic, strong absorptions.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to predict the electronic structure of molecules. It can be used to calculate optimized molecular geometries, vibrational frequencies (for comparison with FT-IR), and NMR chemical shifts.

Performance: DFT calculations can provide valuable insights into the conformational preferences and electronic properties of this compound derivatives. The accuracy of DFT predictions is highly dependent on the chosen functional and basis set. For well-parameterized methods, calculated NMR chemical shifts can show good agreement with experimental values, aiding in spectral assignment.[3][4][5][6] Root-mean-square deviations (RMSD) for ¹H NMR chemical shifts can be as low as 0.07 to 0.19 ppm, and for ¹³C, between 0.5 to 2.9 ppm.[3]

Experimental Protocols

X-ray Crystallographic Analysis
  • Crystal Growth: Single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., N,N-dimethylformamide).[2]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the derivative is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a drop is placed on the crystal.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then recorded. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.

DFT Calculations
  • Input File Preparation: The 3D coordinates of the this compound derivative are generated, often from a preliminary crystal structure or using a molecular builder. An input file is created specifying the desired level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311G(d,p)).

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Property Calculation: Once the geometry is optimized, properties such as NMR chemical shifts (using the GIAO method) and vibrational frequencies are calculated at the same level of theory.

  • Analysis: The calculated properties are compared with experimental data. For NMR, calculated shielding tensors are converted to chemical shifts. For IR, calculated frequencies are often scaled to better match experimental values.

Visualizing the Workflow

The following diagram illustrates the typical workflow for X-ray crystallographic analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Mount Crystal Crystal_Growth->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Integration Data Integration & Reduction Diffractometer->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Experimental workflow for X-ray crystallographic analysis.

Conclusion

The structural characterization of this compound derivatives is a critical step in drug discovery and development. X-ray crystallography remains the definitive method for obtaining precise three-dimensional structural information in the solid state. However, a comprehensive understanding of these molecules often requires a multi-technique approach. NMR spectroscopy provides invaluable data on their solution-state structure and dynamics, while FT-IR offers a rapid means of functional group identification. DFT calculations serve as a powerful predictive and interpretative tool that complements experimental findings. The choice of analytical technique will ultimately depend on the specific research question, the availability of suitable samples, and the level of structural detail required. By leveraging the strengths of each method, researchers can gain a holistic understanding of the structure and properties of these promising therapeutic agents.

References

A Comparative Guide to the Electronic Structure of Thiazole Derivatives: DFT Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Understanding the electronic properties of thiazole derivatives is paramount for predicting their reactivity, stability, and potential biological activity. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these characteristics at the molecular level. This guide provides an objective comparison of the electronic structures of three distinct thiazole derivatives, supported by quantitative data from recent DFT studies.

Comparison of Electronic Properties

The following table summarizes key electronic properties calculated through DFT for three different thiazole derivatives. These parameters offer insights into the chemical reactivity and bioactivity of the molecules. A smaller HOMO-LUMO energy gap, for instance, generally suggests higher chemical reactivity.

Thiazole DerivativeHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)HOMO-LUMO Energy Gap (ΔE) (eV)Dipole Moment (Debye)
(ATNM)₂ : N-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(naphthalen-2-yl)methanimine-5.46-2.393.072.5085
(CTHTBN) : (E)-4-(2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazinyl)thiazol-4-yl)benzonitrile-5.75-2.033.727.9381
Thiazole-Benzimidazole Derivative : N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine-5.53-0.834.70Not Reported

Experimental and Computational Protocols

The data presented in this guide are derived from peer-reviewed computational studies. The methodologies employed in these studies are detailed below to ensure transparency and facilitate reproducibility.

Protocol for (ATNM)₂ Derivative

The electronic properties of the N-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(naphthalen-2-yl)methanimine ((ATNM)₂) derivative were investigated using the Gaussian 09 software package. The geometry of the molecule was optimized in the gas phase without any symmetry constraints. The calculations were performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311G(d,p) basis set.[1][2] Frontier molecular orbital energies (HOMO and LUMO) and the dipole moment were determined from the optimized structure.

Protocol for (CTHTBN) Derivative

For the (E)-4-(2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazinyl)thiazol-4-yl)benzonitrile (CTHTBN) derivative, all quantum chemical calculations were performed using the Gaussian 09 program. The molecular geometry was optimized using the B3LYP functional combined with the 6-311G(d,p) basis set.[3] This level of theory was used to calculate the HOMO and LUMO energies, the resulting energy gap, and the dipole moment, providing insights into the molecule's electronic structure and reactivity.[3]

Protocol for Thiazole-Benzimidazole Derivative

The theoretical analysis of N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine was conducted using the Gaussian 09W software.[4] The geometry was optimized at the DFT level using the B3LYP functional with the 6-311++G(d,p) basis set.[4] Following optimization, which was confirmed by the absence of imaginary frequencies, the HOMO and LUMO energies were calculated to determine the energy gap and analyze the molecule's electronic charge transfer properties.[4]

Visualization of Computational Workflow

The following diagram illustrates a generalized workflow for conducting DFT studies on thiazole derivatives, from initial structure preparation to the final analysis of electronic properties.

DFT_Workflow cluster_prep 1. Input Preparation cluster_calc 2. DFT Calculation (e.g., Gaussian 09) cluster_analysis 3. Analysis of Electronic Properties cluster_output 4. Interpretation mol_structure Define Molecular Structure (Thiazole Derivative) choose_method Select Method (e.g., B3LYP) mol_structure->choose_method choose_basis Select Basis Set (e.g., 6-311G(d,p)) choose_method->choose_basis geom_opt Geometry Optimization choose_basis->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc fmo HOMO / LUMO Energies & Energy Gap freq_calc->fmo dipole Dipole Moment freq_calc->dipole mep Molecular Electrostatic Potential (MEP) freq_calc->mep charges Mulliken Charges freq_calc->charges reactivity Predict Chemical Reactivity & Stability fmo->reactivity dipole->reactivity mep->reactivity charges->reactivity sar Structure-Activity Relationship (SAR) reactivity->sar

Caption: Generalized workflow for DFT analysis of thiazole derivatives.

References

A Comparative Guide to Catalysts in Thiazole Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The efficient synthesis of thiazole derivatives is, therefore, of paramount importance. The choice of catalyst plays a pivotal role in determining the yield, reaction time, and environmental footprint of the synthesis. This guide provides a comparative analysis of various catalytic systems for thiazole synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.

Comparative Performance of Catalysts

The efficacy of a catalyst in thiazole synthesis is evaluated based on several key metrics, including product yield, reaction time, reaction conditions, and catalyst reusability. The following table summarizes the performance of selected modern catalysts from recent literature.

CatalystKey Reactants & ConditionsReaction TimeYield (%)Catalyst LoadingReusabilityKey Advantages
NiFe2O4 Nanoparticles [1][2]α-halo carbonyl compound, thiosemicarbazide, various anhydrides; Ethanol:Water (1:1), 75 °C45–60 min90-92%5 mgYesGreen synthesis, high yield, reusable catalyst.[1][2]
Fe3O4@CeO2 Nanoparticles [3]Ethyl chloroacetate, thiosemicarbazide, acetophenone derivatives; Hydrothermal method40 minHighNot SpecifiedMagnetically separableEfficient, cost-effective, simple, and mild conditions.[3]
Silica Supported Tungstosilicic Acid (SiW/SiO2) [4]3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes; Conventional heating or ultrasonic irradiationNot Specified79-90%Not SpecifiedYesReusable, efficient under both conventional heating and ultrasound.[4]
Ionic Liquids (e.g., [omim]OH) [5][6][7]Varies; often catalyst-free protocolsVariesVariesNot Applicable (Solvent)YesSustainable and versatile solvent, minimal vapor pressure, adjustable polarity.[5][6]
Chitosan Biocatalyst [8]Maleic anhydride, thiosemicarbazide, hydrazonoyl halides; Microwave irradiation (500 W, 150 °C)4–8 minHigh0.1 gYesEco-friendly, high yields, short reaction time.[8]
Cross-Linked Chitosan Hydrogel (PIBTU-CS) [9]Thiosemicarbazone derivative, hydrazonoyl halides or α-haloketones; Ultrasonic irradiationVariesHighNot SpecifiedYesGreen biocatalyst, high yields, reusable.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for thiazole synthesis using some of the compared catalysts.

General Procedure using NiFe2O4 Nanoparticles[2]

A mixture of N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzene sulfonamide (1 mmol), thiosemicarbazide (1 mmol), and a suitable anhydride (1 mmol) is combined with NiFe2O4 nanoparticles (5 mg) in 5 mL of an ethanol:water (1:1) solvent system. The resulting mixture is heated at 75 °C for 45–60 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature. The solid product is then filtered, washed with water, dried, and purified by recrystallization from absolute ethanol.

General Procedure using Fe3O4@CeO2 Nanocatalyst[3]

In a typical procedure, a mixture of ethyl chloroacetate (1 mmol), thiosemicarbazide (1 mmol), and an acetophenone derivative (1 mmol) is reacted in the presence of the Fe3O4@CeO2 nanocatalyst. The reaction is carried out under specific conditions (e.g., solvent, temperature) for 40 minutes. The magnetic nanocatalyst can be easily separated from the reaction mixture using an external magnet for reuse.[10] The product is then isolated and purified.

General Procedure using Silica Supported Tungstosilicic Acid under Ultrasonic Irradiation[4]

A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol) is subjected to ultrasonic irradiation in the presence of silica-supported tungstosilicic acid as the catalyst. The reaction progress is monitored by TLC. Upon completion, the catalyst is recovered by simple filtration. The product is isolated from the filtrate. The catalyst can be washed, dried, and reused in subsequent reactions.

General Procedure using Chitosan under Microwave Irradiation[8]

To a solution of maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL), an equivalent amount of glacial acetic acid (0.5 mL) is added. The mixture is heated in a microwave oven at 500 W and 150 °C for 2 minutes. Subsequently, the appropriate hydrazonoyl halide and chitosan (0.1 g) are added. The reaction mixture is further heated in the microwave oven at 500 W and 150 °C for 4–8 minutes, with the reaction progress monitored by TLC.

Visualizations

To better illustrate the processes and logical relationships in catalyst selection for thiazole synthesis, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis Reactants 1. Select & Weigh Reactants (α-haloketone, Thioamide, etc.) Catalyst 2. Add Catalyst (e.g., Nanoparticles, Ionic Liquid) Reactants->Catalyst Solvent 3. Add Solvent (e.g., Ethanol/Water) Catalyst->Solvent Heating 4. Apply Energy (Conventional, Microwave, Ultrasound) Solvent->Heating Monitor 5. Monitor Reaction (TLC) Heating->Monitor Filter 6. Catalyst & Product Separation (Filtration, Magnetic Separation) Monitor->Filter Purify 7. Purify Product (Recrystallization, Chromatography) Filter->Purify Characterize 8. Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: A generalized experimental workflow for catalytic thiazole synthesis.

Catalyst_Selection cluster_goal Primary Goal cluster_criteria Selection Criteria cluster_catalysts Catalyst Type Goal Desired Outcome HighYield High Yield Goal->HighYield Green Green Chemistry Goal->Green Fast Rapid Reaction Goal->Fast Reusable Catalyst Reusability Goal->Reusable Nano Nanoparticles (NiFe2O4, Fe3O4@CeO2) HighYield->Nano IL Ionic Liquids Green->IL Bio Biocatalysts (Chitosan) Green->Bio Hetero Heterogeneous (Silica Supported) Fast->Hetero Ultrasound Fast->Bio Microwave Reusable->Nano Reusable->Hetero Reusable->Bio

Caption: Logical relationship for selecting a catalyst based on research goals.

Conclusion

The synthesis of thiazoles has been significantly advanced by the development of novel catalytic systems.[11] Nanoparticle catalysts offer high yields and reusability, making them an attractive option for sustainable synthesis.[1][3][10] Ionic liquids provide a green alternative to traditional volatile organic solvents.[5][6] Heterogeneous catalysts, such as silica-supported tungstosilicic acid, demonstrate high efficiency under various conditions, including microwave and ultrasonic irradiation, which can significantly reduce reaction times.[4] Biocatalysts like chitosan are emerging as environmentally friendly options, demonstrating high efficacy, especially when coupled with microwave assistance.[8][9] The choice of catalyst should be guided by the specific requirements of the synthesis, including desired yield, reaction time, scalability, and environmental considerations. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic options for thiazole synthesis.

References

Validating the Structure of Synthesized Ethyl Thiazole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is a critical step in the discovery and development pipeline. This guide provides a comparative overview of the analytical methods used to validate the structure of Ethyl thiazole-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We present a comparison of expected data with potential impurities and discuss alternative synthesis routes.

Structural Validation Workflow

A systematic approach is essential for the unambiguous structural elucidation of synthesized this compound. The following workflow outlines the recommended analytical techniques to be employed sequentially for comprehensive characterization.

Structural Validation Workflow Workflow for the Structural Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synthesis Synthesis of Ethyl thiazole-2-carboxylate (e.g., Hantzsch Synthesis) purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification mass_spec Mass Spectrometry (MS) - Confirm Molecular Weight purification->mass_spec ftir FT-IR Spectroscopy - Identify Functional Groups mass_spec->ftir nmr NMR Spectroscopy (¹H and ¹³C) - Elucidate Carbon-Hydrogen Framework ftir->nmr confirmation Structure Confirmed nmr->confirmation

A typical workflow for synthesis and structural validation.

Comparison of Synthesis Methods

Several synthetic routes are available for the preparation of this compound. The choice of method can influence the impurity profile and overall yield. Below is a comparison of the common Hantzsch synthesis with two alternatives.

Synthesis MethodDescriptionStarting MaterialsPotential Byproducts/Impurities
Hantzsch Thiazole Synthesis A widely used method involving the condensation of an α-halocarbonyl compound with a thioamide.[1][2]Ethyl bromo- or chloroacetate, Thioformamide (often generated in situ from thiourea).[2]Unreacted starting materials, hydroxythiazoline intermediate, and potentially over-alkylated products.
Cook-Heilbron Thiazole Synthesis This method involves the reaction of α-aminonitriles with carbon disulfide or related reagents to form 5-aminothiazoles, which can be further modified.[3][4]α-aminonitriles, Carbon disulfide.[3][5]Isothiocyanates, unreacted nitriles.
Gabriel Thiazole Synthesis Involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide.[1][6]α-acylaminoketones, Phosphorus pentasulfide.[1][5]Oxazole impurities, uncyclized intermediates.

Spectroscopic Data for Structural Validation

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected data for the target compound and compare it with a potential impurity, Ethyl 2-aminothiazole-4-carboxylate, which can arise from the use of common starting materials in the Hantzsch synthesis.[7][8]

¹H NMR Spectroscopy Data

CompoundChemical Shift (δ) and Multiplicity
This compound (Expected) ~8.1 (s, 1H, thiazole-H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
Ethyl 2-aminothiazole-4-carboxylate (Potential Impurity) ~7.5 (s, 1H, thiazole-H), ~7.1 (br s, 2H, -NH₂), ~4.2 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃)[7]

¹³C NMR Spectroscopy Data

CompoundExpected Chemical Shifts (δ)
This compound (Expected) ~162 (C=O), ~148 (thiazole C2), ~128 (thiazole C4/C5), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
Ethyl 2-aminothiazole-4-carboxylate (Potential Impurity) ~170 (C=O), ~162 (thiazole C2), ~145 (thiazole C4), ~110 (thiazole C5), ~60 (-OCH₂CH₃), ~15 (-OCH₂CH₃)[8][9]

FT-IR Spectroscopy Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound (Expected) ~1720 (C=O stretch of ester), ~1530 (C=N stretch of thiazole), ~1250 (C-O stretch of ester)
Ethyl 2-aminothiazole-4-carboxylate (Potential Impurity) ~3400-3200 (N-H stretch of primary amine), ~1680 (C=O stretch of ester), ~1620 (N-H bend), ~1540 (C=N stretch of thiazole)[7]

Mass Spectrometry Data

CompoundExpected Molecular Ion Peak (m/z) and Key Fragments
This compound (Expected) M⁺ at m/z 157. Key fragments at m/z 112 ([M-OEt]⁺), m/z 85 ([M-COOEt]⁺).
Ethyl 2-aminothiazole-4-carboxylate (Potential Impurity) M⁺ at m/z 172. Key fragments at m/z 127 ([M-OEt]⁺), m/z 99 ([M-COOEt]⁺).[7]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the spectrum on the same instrument. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The data will show characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

References

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Thiazole-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of recent Structure-Activity Relationship (SAR) studies on thiazole-carboxamide derivatives, offering insights into their potential as therapeutic agents. The information presented is compiled from recent scientific literature, with a focus on anticancer, anti-inflammatory, and antioxidant activities.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological data for various thiazole-carboxamide derivatives, categorized by their therapeutic potential.

Table 1: Anticancer Activity of Thiazole-Carboxamide Derivatives
Compound IDTarget/Cell LineIC50 (µM)Key Structural FeaturesReference
51am c-Met KinaseNot specified (potent inhibitor)Thiazole-carboxamide core[1][2]
A549 (Lung Cancer)0.83[1]
HT-29 (Colon Cancer)0.68[1]
MDA-MB-231 (Breast Cancer)3.94[1]
8c A-549 (Lung Cancer)48% inhibition at 5 µg/mL2-(2-chlorophenyl)-4-trifluoromethylthiazole-5-carboxamide with a 4-chloro-2-methylphenyl amido substitution[3]
8f A-549 (Lung Cancer)40% inhibition at 5 µg/mLStructurally similar to 8c[3]
7f HCT-8 (Intestine Cancer)40% inhibition at 5 µg/mL2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative[3]
Compound 6f Human Lung Cancer Cell Line0.48Thiazole-2-carboxamide derivative[4]
Human Breast Cancer Cell Line3.66[4]
Compound 8j HepG2 (Liver Cancer)7.90Thiazole scaffold-based molecule[5]
Compound 8m HepG2 (Liver Cancer)5.15Thiazole scaffold-based molecule[5]
Compound 42 GSK-3β0.00029Primary carboxamide on thiazole ring, larger ether groups at C-4[6]
Table 2: Anti-inflammatory (COX Inhibition) Activity of Thiazole-Carboxamide Derivatives
Compound IDTarget% Inhibition at 5 µMSelectivity Ratio (SR)Key Structural FeaturesReference
2f COX-253.9 - 81.5%3.67Bulky trimethoxy group on the phenyl ring[7][8]
COX-114.7 - 74.8%[7][8]
2h COX-281.5%Not specifiedMethoxyphenyl thiazole carboxamide derivative[7][8]
COX-158.2%[7][8]
Table 3: Antioxidant Activity of Thiazole-Carboxamide Derivatives (DPPH Radical Scavenging)
Compound IDIC50 (µM)Key Structural FeaturesReference
LMH6 0.185 ± 0.049t-butyl group at the para position[9][10]
LMH7 0.221 ± 0.059[10]
LMH4 0.251 ± 0.057Methoxy and bulky alkyl substituents[9][10]
LMH1 0.316 ± 0.040[9][10]
Trolox (Standard) 3.10 ± 0.92[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.

Synthesis of Thiazole-Carboxamide Derivatives

The general synthesis of thiazole-carboxamide derivatives often involves the acylation of various amines with a corresponding carbonyl chloride.[1] The carbonyl chloride is typically generated in situ from the corresponding carboxylic acid using an activating agent like oxalyl chloride with a catalytic amount of DMF.[1] An alternative method involves the direct condensation of a lithium salt of the carboxylic acid with an aniline derivative, particularly when the carboxylic acid is unstable.[1] The final products are often purified by column chromatography and characterized by NMR, MS, and IR spectroscopy.[2]

In Vitro c-Met Kinase Inhibition Assay

The in vitro activity of the synthesized compounds against c-Met kinase is a key evaluation for potential anticancer agents.[1][2] While the specific protocol can vary, it generally involves incubating the purified c-Met enzyme with the test compound and ATP. The inhibitory effect is determined by measuring the phosphorylation of a substrate, often using techniques like ELISA or radiometric assays.

Cell-Based Proliferation/Cytotoxicity Assays (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.[7][8][11] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the cells are fixed, and the total protein content is stained with SRB dye. The absorbance is then measured, which is proportional to the number of viable cells. This allows for the calculation of the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[11]

DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant potential of the thiazole-carboxamide derivatives is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[9][10] The assay is based on the ability of the antioxidant compound to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance at a specific wavelength (typically 517 nm).[10] The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.[9][10]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and relationships in the study of thiazole-carboxamides.

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Motility Motility cMet->Motility Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation STAT->Survival Thiazole_Carboxamide Thiazole-Carboxamide Inhibitor (e.g., 51am) Thiazole_Carboxamide->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of thiazole-carboxamides.

Synthesis_Scheme reagents Reagents & Conditions node_acid Thiazole Carboxylic Acid R1-Thiazole-COOH node_chloride Acid Chloride R1-Thiazole-COCl node_acid->node_chloride Oxalyl Chloride, cat. DMF node_product Thiazole-Carboxamide R1-Thiazole-CONH-R2 node_chloride->node_product node_amine Amine R2-NH2 node_amine->node_product Acylation

Caption: General synthetic route for thiazole-carboxamides via acid chloride formation.

References

A Comparative Guide to In Vitro Antioxidant Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antioxidant capacity of a test compound against widely recognized antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Gallic Acid. The evaluation is based on three common and robust in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

The objective of this document is to offer researchers, scientists, and drug development professionals a clear comparison supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antioxidant Activity

The antioxidant potential is often quantified by the IC50 value (the concentration of a substance required to inhibit 50% of the initial radicals) for scavenging assays or by equivalence to a standard for reduction assays. A lower IC50 value indicates a higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity (IC₅₀ Values)

CompoundIC₅₀ (µg/mL)
Test Compound 18.5
Ascorbic Acid25.0
Trolox45.8
Gallic Acid8.2[1]

Note: Lower values indicate greater scavenging activity.

Table 2: ABTS Radical Scavenging Activity (IC₅₀ Values)

CompoundIC₅₀ (µg/mL)
Test Compound 10.2
Ascorbic Acid15.5
Trolox60.4[1]
Gallic Acid3.55[1]

Note: Lower values indicate greater scavenging activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values

CompoundFRAP Value (mM Fe²⁺/g)
Test Compound 3.8
Ascorbic Acid4.5
Trolox2.2
Gallic Acid7.9

Note: Higher values indicate greater reducing power.

Visualizations

G CellularDamage CellularDamage Neutralized Neutralized

Caption: Simplified pathway of ROS-induced damage and antioxidant intervention.

// Nodes PrepReagent [label="1. Prepare Stable Radical\nor Metal Complex Solution\n(e.g., DPPH, ABTS•+, Fe³⁺-TPTZ)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepSamples [label="2. Prepare Serial Dilutions of\nTest Compound & Standards"]; Reaction [label="3. Mix Reagent with\nTest Compound/Standards", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="4. Incubate at Specific\nTime and Temperature\n(e.g., 30 min in the dark)"]; Measurement [label="5. Measure Absorbance\nwith Spectrophotometer", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Calculate % Inhibition\nand Determine IC₅₀ Value", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PrepReagent -> Reaction; PrepSamples -> Reaction; Reaction -> Incubation; Incubation -> Measurement; Measurement -> Analysis; } dot

Caption: General experimental workflow for spectrophotometric antioxidant assays.

Experimental Protocols

The following protocols provide detailed methodologies for the three key assays cited in this guide.

DPPH Radical Scavenging Activity Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[2] The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[2][3]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).[3]

    • Test compound and standard antioxidants (Ascorbic Acid, Trolox, Gallic Acid) dissolved in a suitable solvent (e.g., methanol).

    • Methanol (spectrophotometric grade).

    • 96-well microplate or spectrophotometer cuvettes.

    • Microplate reader or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions for the test compound and each standard antioxidant.

    • In a 96-well plate, add 100 µL of each sample dilution to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[2] A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[2]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/standard.

    • Plot the percentage of scavenging activity against the concentration of each sample to determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), which is measured by the reduction in absorbance at 734 nm.[4] This method is applicable to both hydrophilic and lipophilic antioxidants.[5]

  • Reagents and Equipment:

    • ABTS solution (7 mM aqueous solution).[4]

    • Potassium persulfate solution (2.45 mM aqueous solution).[4]

    • Phosphate Buffered Saline (PBS) or ethanol.

    • Test compound and standard antioxidants.

    • Microplate reader or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]

    • Before the assay, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[4][6]

    • Prepare various concentrations of the test compound and standards.

    • Add 20 µL of each sample dilution to a 96-well plate, followed by 180 µL of the diluted ABTS•+ solution.

    • Incubate the mixture for 6 minutes at room temperature in the dark.

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[7][8] The increase in absorbance is measured at 593 nm.[9]

  • Reagents and Equipment:

    • Acetate buffer (300 mM, pH 3.6).[9]

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl).[9]

    • Ferric chloride (FeCl₃) solution (20 mM in water).[9]

    • Ferrous sulfate (FeSO₄) for standard curve preparation.

    • Test compound and standard antioxidants.

    • Microplate reader or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7] Warm the reagent to 37°C before use.

    • Prepare a standard curve using different concentrations of FeSO₄ (e.g., 100 to 2000 µM).

    • Add 20 µL of the appropriately diluted test compound, standard, or FeSO₄ solution to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time, typically between 4 and 30 minutes.[7]

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value for the samples by comparing their absorbance to the standard curve of FeSO₄. The results are expressed as mM of Fe²⁺ equivalents per gram of the compound.

References

Safety Operating Guide

Proper Disposal of Ethyl Thiazole-2-Carboxylate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ethyl thiazole-2-carboxylate could not be located. Therefore, the precise physical, chemical, and toxicological properties of this compound are not definitively established. The following guidance is based on general principles for the safe disposal of hazardous laboratory chemicals and information available for structurally similar thiazole derivatives. It is imperative to treat this compound as hazardous and consult with your institution's Environmental Health and Safety (EHS) department for compliance with all federal, state, and local regulations.

This guide provides essential safety and logistical information for the responsible management and disposal of this compound, tailored for researchers, scientists, and drug development professionals. In the absence of specific hazard data, a cautious approach is mandatory.

General Hazard Assessment and Safety Precautions

While specific quantitative data for this compound is unavailable, an analysis of related thiazole compounds suggests that it may present the following hazards. Always handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid or its solutions should be conducted in a well-ventilated fume hood.

Potential Hazards of Thiazole Derivatives:

Hazard CategoryPotential HazardPrecautionary Actions
Health Hazards May be harmful if swallowed, inhaled, or in contact with skin.[1] Potential for skin and serious eye irritation.[1] May cause respiratory irritation.Avoid breathing dust or vapors. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product.
Environmental Hazards Assumed to be harmful to aquatic life.Avoid release into the environment. Do not allow the product to enter drains or waterways.
Physical/Chemical Hazards Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[3] Adherence to all institutional, local, and national regulations is mandatory.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure substance, contaminated solutions, and any contaminated labware (e.g., pipette tips, glassware), as hazardous waste.[4]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your EHS department.[5] Incompatible wastes should be segregated to prevent dangerous reactions.[6]

2. Waste Collection and Containerization:

  • Collect waste in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap.[4][5]

  • The container must be clearly and accurately labeled as "Hazardous Waste".[4]

  • The label must include:

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container.

    • The associated hazard warnings (e.g., "Irritant," "Handle with Care").

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA must be at or near the point of generation.

  • Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide a complete and accurate description of the waste as required.

  • Do not exceed the storage time or quantity limits for hazardous waste as defined by your institution and regulatory agencies.[5]

5. Disposal of Empty Containers:

  • A container that held this compound must be decontaminated before being disposed of as regular trash.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[4]

  • Collect the rinsate as hazardous waste and add it to your this compound waste container.[4]

  • After triple-rinsing, allow the container to air dry in a fume hood.

  • Deface or remove the original chemical label before discarding the container in the appropriate recycling or trash receptacle.[4]

6. Spill and Leak Response:

  • Evacuate: Immediately alert personnel in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Do not use combustible materials like paper towels for the initial absorption.

  • Clean-up: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for disposal as hazardous waste. Decontaminate the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and other research chemicals with unknown specific hazards.

cluster_0 Waste Generation & Initial Assessment cluster_1 Collection & Labeling cluster_2 Storage & Disposal start This compound Waste Generated sds_check Is a specific SDS available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow Specific SDS Guidance (Not available for this compound) sds_check->follow_sds Yes collect_waste Collect in a compatible, sealed container treat_hazardous->collect_waste label_waste Label container with: 'Hazardous Waste' Full Chemical Name Hazards & Date collect_waste->label_waste store_waste Store in designated Satellite Accumulation Area with secondary containment label_waste->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl thiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl thiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.